Technical Documentation Center

5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
  • CAS: 1261971-61-2

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol: A Technical Characterization Guide

Executive Summary & Structural Logic 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol represents a biaryl scaffold combining an amphoteric heterocycle (3-hydroxypyridine) with a polar aromatic substituent (2-hydroxymethylphenyl)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol represents a biaryl scaffold combining an amphoteric heterocycle (3-hydroxypyridine) with a polar aromatic substituent (2-hydroxymethylphenyl). In drug discovery, this specific architecture is often utilized to modulate solubility while maintaining aromatic stacking interactions, common in kinase inhibitors and GPCR ligands.[1]

This guide provides a comprehensive physicochemical profile, moving from structural theory to validated experimental protocols.[1]

Structural Analysis[1][2][3]
  • Core Scaffold: Pyridine-3-ol (3-pyridinol).[2][3] This moiety introduces zwitterionic potential.[1]

  • Substituent: 2-(Hydroxymethyl)phenyl. The ortho-positioning of the hydroxymethyl group relative to the biaryl axis is critical. It creates a high probability of intramolecular hydrogen bonding with the pyridine nitrogen or the pi-system, which can "mask" polar surface area (PSA) and improve membrane permeability beyond standard predictions.

Predicted Property Snapshot
PropertyPredicted ValueRationale
pKa (Basic) 4.8 – 5.3Pyridine Nitrogen (protonation)
pKa (Acidic) 8.4 – 9.0Phenolic Hydroxyl (deprotonation)
LogP 1.2 – 1.8Biaryl lipophilicity offset by two -OH groups
LogD (pH 7.4) ~1.3Molecule is largely neutral/zwitterionic at physiological pH
Solubility Moderate (pH-dependent)"U-shaped" profile; lowest solubility at isoelectric point (pI)

Ionization & Solubility Profile

The 3-hydroxypyridine core dictates that this molecule is amphoteric . Understanding its ionization states is the prerequisite for all solubility and permeability assays.

The Zwitterionic Equilibrium

Unlike simple phenols, 3-hydroxypyridines exist in a tautomeric equilibrium between the neutral form and the zwitterionic form (NH+ / O-).

  • pH < 4.0: Cationic species (Pyridine NH+, Phenol OH).[1] High water solubility.[1]

  • pH 5.0 – 8.0: Neutral / Zwitterionic species.[1] Lowest solubility.

  • pH > 9.5: Anionic species (Pyridine N, Phenoxide O-).[1] High water solubility.[1]

Visualization: Ionization Microspecies

The following diagram illustrates the protonation states across the pH scale.

IonizationPathway Cation CATIONIC FORM (pH < 4.5) Soluble Neutral NEUTRAL / ZWITTERION (pH 5.0 - 8.0) Lipophilic / Low Sol Cation->Neutral -H+ (pKa ~5.0) Neutral->Cation +H+ Anion ANIONIC FORM (pH > 9.0) Soluble Neutral->Anion -H+ (pKa ~8.8) Anion->Neutral +H+

Figure 1: pH-dependent ionization pathway of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol.

Experimental Protocols

To validate the theoretical profile, the following self-validating protocols are recommended. These align with FDA/ICH guidelines for pre-formulation characterization.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Why this method? Kinetic solubility (DMSO precipitation) often overestimates solubility for metastable forms. The thermodynamic method ensures the solid state is in equilibrium with the solvent, critical for formulation.

Reagents:

  • Phosphate buffer (pH 7.4)[4]

  • 0.1 N HCl (pH 1.2)

  • 0.1 N NaOH (pH 10)

Workflow:

  • Saturation: Add excess solid compound (~2–5 mg) to 1.0 mL of buffer in a glass vial. Ensure undissolved solid remains visible.[1]

  • Equilibration: Shake at 25°C for 24 hours .

    • Checkpoint: If all solid dissolves, add more compound immediately.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF syringe filter (0.45 µm).

    • Pre-saturation: Discard the first 200 µL of filtrate to prevent drug adsorption to the filter membrane.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

  • pH Verification: Measure the pH of the supernatant after incubation. If the compound is a salt, it may shift the buffer pH significantly.

Protocol B: pKa Determination (Spectrophotometric Titration)

Why this method? Potentiometry requires large sample amounts.[1] UV-metric titration (e.g., Sirius T3) is more sensitive for low-solubility compounds and detects overlapping pKa values typical in pyridine systems.[1]

Workflow:

  • Prepare a 10 mM stock solution in DMSO.[1]

  • Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH/HCl.

  • Monitor UV absorbance shifts (200–400 nm).[1] The pyridine ring absorbance will shift significantly upon deprotonation of the nitrogen (bathochromic shift).

  • Data Analysis: Use Principal Component Analysis (PCA) on the multi-wavelength data to deconvolute the overlapping ionization constants.

Stability & Degradation Risks[8][9]

The specific "2-(hydroxymethyl)phenyl" substituent introduces a specific oxidative liability that must be monitored.

Benzyl Alcohol Oxidation

The primary degradation pathway is the oxidation of the hydroxymethyl group to an aldehyde (benzaldehyde derivative) and subsequently to a carboxylic acid.

  • Trigger: Exposure to air/peroxides in excipients (e.g., PEG, Polysorbate).[1]

  • Detection: Monitor for [M-2] (aldehyde) and [M+14] (acid) peaks in LC-MS.

Photostability

Pyridine-N-oxides can form under intense UV exposure.[1]

  • Mitigation: Store solid samples in amber vials; protect formulation solutions from direct light.

Visualization: Characterization Workflow

This diagram outlines the logical flow for profiling this NCE (New Chemical Entity).

Workflow cluster_PhysChem Physicochemical Profiling Start Compound Synthesis (>98% Purity) ID Structural Confirmation (NMR, HRMS) Start->ID pKa pKa Determination (UV-Metric Titration) ID->pKa LogD LogD / LogP (Octanol-Water) pKa->LogD Define pH 7.4 Sol Thermodynamic Solubility (24h Shake Flask) pKa->Sol Define Buffer pH Stability Forced Degradation (Oxidation, pH, Light) Sol->Stability Report Pre-Formulation Report Stability->Report

Figure 2: Step-by-step characterization workflow for 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol.

References & Authoritative Sources

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the "Gold Standard" protocols for pKa and Solubility).

  • FDA Guidance for Industry. (2012). Stability Testing of New Drug Substances and Products Q1A(R2).

  • Kerns, E. H., & Di, L. (2008).[1][4] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for structural property relationships in drug discovery).

  • PubChem Compound Summary. 3-Hydroxypyridine (Scaffold Data).

  • Alex, A., et al. (2011).[1][5] "Intramolecular hydrogen bonding to improve membrane permeability".[1][5] Med.[1][5] Chem. Commun., 2, 669-674.[5] (Mechanistic basis for the 2-hydroxymethyl biaryl permeability).

Sources

Exploratory

Molecular Structure and Conformation of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

Executive Summary This technical guide analyzes the structural and conformational properties of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol , a biaryl scaffold of significant interest in medicinal chemistry. Often utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural and conformational properties of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol , a biaryl scaffold of significant interest in medicinal chemistry. Often utilized in fragment-based drug discovery (FBDD), this molecule represents a "privileged structure" capable of engaging multiple binding pockets simultaneously—specifically, the ATP-binding sites of kinases and allosteric sites of G-protein-coupled receptors (GPCRs).

The presence of an ortho-hydroxymethyl group on the phenyl ring introduces critical steric and electronic constraints, leading to restricted rotation around the biaryl axis and the formation of intramolecular hydrogen bonds (IMHBs). This guide details the synthesis, conformational landscape, and physicochemical profiling of this scaffold, providing actionable insights for its optimization in drug development campaigns.

Molecular Architecture & Electronic Properties

Structural Definition

The molecule consists of a central pyridine ring substituted at the 3-position with a hydroxyl group (phenol-like) and at the 5-position with a 2-(hydroxymethyl)phenyl group.

  • IUPAC Name: 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

  • Molecular Formula: C₁₂H₁₁NO₂

  • Molecular Weight: 201.22 g/mol

Electronic Distribution

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which pulls electron density from the ring carbons. Conversely, the 3-hydroxyl group acts as an electron donor (via resonance), partially mitigating the electron deficiency at the C2 and C4 positions.

The ortho-hydroxymethyl group on the phenyl ring serves a dual purpose:

  • Steric Bulk: It forces the phenyl and pyridine rings out of coplanarity.

  • Hydrogen Bonding: It acts as both a hydrogen bond donor (-OH) and acceptor (O lone pairs), facilitating unique intramolecular interactions.[1]

Conformational Analysis & Atropisomerism

The biological activity of biaryl compounds is often dictated by their stable conformations in solution. For 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, the rotation around the C5(pyridine)-C1'(phenyl) bond is the critical degree of freedom.

The Biaryl Twist

Due to the steric clash between the ortho-hydroxymethyl group and the protons/nitrogen of the pyridine ring, this molecule cannot adopt a planar conformation. It exists in a twisted geometry with a dihedral angle typically ranging between 45° and 60° . This non-planar "propeller" shape is essential for fitting into hydrophobic pockets while projecting polar groups for specific interactions.

Intramolecular Hydrogen Bonding (IMHB)

A defining feature of this scaffold is the potential for an Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton of the hydroxymethyl group and the nitrogen atom of the pyridine ring.

  • Closed Conformer (IMHB Active): The phenyl ring rotates such that the -CH₂OH group is proximal to the pyridine nitrogen. This forms a 7-membered pseudo-ring interaction (

    
    ). This conformation "hides" the polarity of the hydroxyl group and the basic nitrogen, potentially increasing membrane permeability (LogP).
    
  • Open Conformer (Solvated): In protic solvents (e.g., water, methanol), the IMHB may break in favor of intermolecular hydrogen bonds with solvent molecules.

Conformational Equilibrium Diagram

The following diagram illustrates the equilibrium between the "Open" (solvated) and "Closed" (IMHB-locked) conformers.

Conformation Open OPEN CONFORMER (Solvent Exposed) High Polarity Transition ROTATIONAL BARRIER (Steric Clash) Open->Transition Rotation around Biaryl Axis Transition->Open Closed CLOSED CONFORMER (IMHB Locked) Masked Polarity (Higher LogP) Transition->Closed Formation of O-H...N Bond Closed->Transition Solvent Disruption

Figure 1: Conformational equilibrium driven by intramolecular hydrogen bonding (IMHB) and steric constraints.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust method for constructing this unsymmetrical biaryl scaffold is the Suzuki-Miyaura cross-coupling reaction. The following protocol is optimized for 3-hydroxypyridine derivatives, utilizing a boronic acid partner.

Reaction Scheme

Reagents:

  • Electrophile: 5-Bromo-3-hydroxypyridine (often used with O-protection, e.g., benzyl ether, to prevent catalyst poisoning, though free phenol can work with optimized ligands).

  • Nucleophile: [2-(Hydroxymethyl)phenyl]boronic acid.

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (robust against steric bulk).

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 5-bromo-3-(benzyloxy)pyridine (1.0 eq, 500 mg) and [2-(hydroxymethyl)phenyl]boronic acid (1.2 eq) in degassed 1,4-dioxane (10 mL).

  • Activation: Add an aqueous solution of K₂CO₃ (2.0 M, 3.0 eq). Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂[2][3]·DCM (0.05 eq) quickly under a nitrogen stream.

  • Reaction: Heat the mixture to 90°C under reflux for 12–16 hours. Monitor progress via LC-MS (Target Mass: [M+H]+ = 292.1 for benzyl protected, 202.1 for deprotected).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.[3] Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Deprotection (if applicable): Dissolve the crude intermediate in methanol, add 10% Pd/C, and stir under hydrogen atmosphere (balloon) for 2 hours to remove the benzyl group, yielding the final 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol .

Synthesis Workflow Diagram

Synthesis Start Start: 5-Bromo-3-(benzyloxy)pyridine + [2-(Hydroxymethyl)phenyl]boronic acid Cat Add Catalyst: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O Start->Cat Heat Reflux at 90°C (12-16h) Suzuki Cross-Coupling Cat->Heat Workup Workup & Purification (Flash Chromatography) Heat->Workup Deprotect Hydrogenolysis (H2, Pd/C) Remove Benzyl Group Workup->Deprotect Final Final Product: 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol Deprotect->Final

Figure 2: Optimized synthetic pathway utilizing Suzuki-Miyaura coupling and hydrogenolysis.

Physicochemical Profiling

Understanding the physicochemical properties is vital for predicting the ADME (Absorption, Distribution, Metabolism, Excretion) behavior of this scaffold.

PropertyValue (Estimated)Notes
LogP 1.8 – 2.2Moderate lipophilicity. The IMHB can effectively increase this value by masking polarity.
TPSA ~63 ŲFavorable for cell membrane permeability (Rule of 5 compliant).
pKa (Pyridine N) ~4.5 – 5.0The pyridine nitrogen is weakly basic.
pKa (Phenol -OH) ~8.5 – 9.2The 3-hydroxyl group is weakly acidic.
Solubility ModerateGood solubility in DMSO, MeOH; moderate in water (pH dependent).
H-Bond Donors 2Phenolic -OH and Aliphatic -OH.
H-Bond Acceptors 3Pyridine N, Phenolic O, Aliphatic O.

Expert Insight: The pKa of the pyridine nitrogen is slightly lower than unsubstituted pyridine (pKa 5.2) due to the electron-withdrawing inductive effect of the phenyl ring and the hydroxyl group. However, if the IMHB forms (


), the basicity of the nitrogen is effectively neutralized, which can drastically alter binding kinetics in acidic environments (e.g., lysosomes).

Pharmacological Implications[4]

Kinase Inhibition

This scaffold mimics the "hinge-binding" motif found in many kinase inhibitors.

  • Donor-Acceptor Pair: The pyridine nitrogen (acceptor) and the 3-hydroxyl (donor) can form a bidentate interaction with the backbone amide NH and carbonyl of the kinase hinge region.

  • Selectivity Filter: The ortho-hydroxymethyl phenyl group projects into the "gatekeeper" region or the solvent-front pocket, potentially providing selectivity over other kinases.

Fragment-Based Drug Design (FBDD)

With a molecular weight of ~201 Da, this molecule is an ideal "fragment." It has high ligand efficiency (LE). Researchers can "grow" the molecule by modifying the hydroxymethyl group (e.g., converting to an aldehyde for reductive amination) to reach adjacent sub-pockets.

References

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • BenchChem. (2025).[3] Application Notes and Protocols for Suzuki Coupling Reactions. Link

  • Intramolecular Hydrogen Bonding in Drug Design

    • Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(6), 2601–2611. Link

    • Carugo, O. (2025). A Spectroscopic Overview of Intramolecular Hydrogen Bonds. PMC. Link

  • Conformational Analysis of Pyridine Derivatives

    • Hanyu, M., et al. (2005).[4] Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen. Journal of Peptide Science. Link

    • PubChem. (2025).[5][6][7] 5-phenylpyridin-3-ol Compound Summary. Link

Sources

Foundational

An In-Depth Technical Guide to Determining the Binding Affinity of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol to Target Proteins

Foreword: Charting the Course for Novel Compound Characterization In the landscape of modern drug discovery, the journey of a novel chemical entity from a mere structural concept to a potential therapeutic agent is both...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for Novel Compound Characterization

In the landscape of modern drug discovery, the journey of a novel chemical entity from a mere structural concept to a potential therapeutic agent is both arduous and intricate. Central to this journey is the fundamental characterization of its interaction with biological targets. The binding affinity, a quantitative measure of the strength of this interaction, serves as a critical determinant of a compound's potency and potential efficacy. This guide is crafted for researchers, scientists, and drug development professionals who are tasked with elucidating the binding characteristics of new molecules.

We will use 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol , a pyridin-3-ol derivative, as a representative case study for a novel compound with uncharacterized protein targets. The principles and methodologies detailed herein are universally applicable to any new chemical entity. This document is not a rigid protocol but a comprehensive guide designed to empower you with the scientific rationale behind experimental choices, enabling you to design and execute robust binding affinity studies.

The Pivotal Role of Binding Affinity in Drug Discovery

The biological effect of a drug is initiated by its binding to a specific protein target. The equilibrium dissociation constant (Kd) is the most common metric used to quantify binding affinity. It represents the concentration of a ligand at which half of the target protein's binding sites are occupied at equilibrium.[1] A lower Kd value signifies a higher binding affinity.

Understanding the binding affinity of a compound like 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is paramount for:

  • Target Validation: Confirming that the compound interacts with the intended biological target with sufficient strength.

  • Lead Optimization: Guiding medicinal chemists in modifying the compound's structure to enhance its binding affinity and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Elucidating how chemical modifications influence binding, a cornerstone of rational drug design.[2]

  • Predicting In Vivo Efficacy: While not the sole determinant, high binding affinity is often a prerequisite for a compound's therapeutic effect.

Given that specific targets for 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol are not yet established in publicly available literature, our exploration begins with computational methods to predict potential protein interactions.

In Silico Exploration: Predicting Targets and Estimating Affinity

Before embarking on resource-intensive experimental assays, computational, or in silico, methods provide a powerful and cost-effective means to generate initial hypotheses about a compound's biological targets and its potential binding modes.[3]

Identifying Potential Protein Targets

For a novel compound, the first challenge is to identify its potential protein targets. Pyridine-based pharmacophores are known to exhibit a wide range of biological activities, including enzyme inhibition.[4][5][6] This suggests that 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol could interact with various enzymes, such as kinases or cholinesterases.[4][5] Advanced computational techniques can be employed to narrow down the possibilities:

  • Reverse Docking: This method involves docking the ligand of interest against a large library of protein structures to identify potential binding partners.

  • Pharmacophore-Based Screening: A pharmacophore model of the compound is generated and used to search databases of proteins for complementary binding sites.

  • Ligand Similarity-Based Approaches: Identifying known drugs or bioactive molecules with structural similarity to 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol can provide clues about its potential targets.

Molecular Docking: A Virtual Glimpse into the Binding Pocket

Once a potential protein target is identified, molecular docking can predict the preferred binding orientation and estimate the binding affinity.[7] The process involves computationally placing the ligand into the binding site of the protein and evaluating the interaction energy using a scoring function.[7] A more negative binding energy generally indicates a more favorable interaction.[8]

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Obtain Protein Structure (PDB) Clean_PDB Clean Protein (Remove water, etc.) PDB->Clean_PDB Ligand Generate 3D Ligand Structure Prep_Ligand Prepare Ligand (Add charges, etc.) Ligand->Prep_Ligand AddH_PDB Add Hydrogens to Protein Clean_PDB->AddH_PDB Grid Define Binding Site (Grid Box) AddH_PDB->Grid Prep_Ligand->Grid Dock Run Docking Algorithm Grid->Dock Score Analyze Scoring Function (Binding Energy) Dock->Score Pose Visualize Binding Pose Score->Pose Interactions Identify Key Interactions Pose->Interactions

Caption: Workflow for a typical molecular docking simulation.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, co-factors, and any existing ligands.[9]

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Energy minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate a 3D structure of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol using a molecule builder.

    • Assign partial charges to the atoms of the ligand.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

  • Grid Generation:

    • Define a grid box that encompasses the active site of the protein.[10] This grid defines the space where the docking algorithm will search for favorable ligand conformations.

  • Docking Simulation:

    • Run the molecular docking simulation using software such as AutoDock or GOLD.[7] The algorithm will systematically sample different conformations and orientations of the ligand within the defined grid box.

  • Results Analysis:

    • Analyze the output, which typically includes a ranked list of binding poses based on their predicted binding energies.

    • Visualize the top-ranked poses to understand the binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[10]

Experimental Validation: Quantifying Binding Affinity

While in silico methods are invaluable for generating hypotheses, experimental validation is essential to accurately determine the binding affinity.[11] Several biophysical techniques can be employed, each with its own strengths and considerations.

Isothermal Titration Calorimetry (ITC): The Gold Standard

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[12] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[12][13]

cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Prepare Protein Solution Degas Degas Both Solutions Protein->Degas Ligand Prepare Ligand Solution in Matched Buffer Ligand->Degas Load_Protein Load Protein into Sample Cell Degas->Load_Protein Load_Ligand Load Ligand into Syringe Degas->Load_Ligand Titrate Titrate Ligand into Sample Cell Load_Protein->Titrate Load_Ligand->Titrate Thermogram Generate Thermogram (Heat Pulses) Titrate->Thermogram Integrate Integrate Heat Pulses Thermogram->Integrate Fit Fit Data to a Binding Model Integrate->Fit Params Determine Kd, n, ΔH, and ΔS Fit->Params

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

  • Sample Preparation:

    • Prepare a solution of the purified target protein at a known concentration (typically 5-50 µM).[13]

    • Prepare a solution of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol at a concentration 10-20 times higher than the protein concentration.[14]

    • Crucially, both solutions must be in identical, well-matched buffers to minimize heats of dilution. [13]

    • Degas both solutions to prevent air bubbles from interfering with the measurement.

  • Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells.

    • Load the protein solution into the sample cell and the matched buffer into the reference cell.

    • Load the ligand solution into the injection syringe.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell.[12]

    • After each injection, the heat change is measured as the system returns to thermal equilibrium.

  • Data Analysis:

    • The raw data is a series of heat pulses corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the Kd, n, and ΔH. The entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[15] It provides valuable information on both the kinetics (association and dissociation rates) and the affinity of an interaction.[16]

cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Immobilize Immobilize Protein on Sensor Chip Association Inject Ligand (Association Phase) Immobilize->Association Prepare_Analyte Prepare Ligand (Analyte) in Running Buffer Prepare_Analyte->Association Dissociation Flow Buffer (Dissociation Phase) Association->Dissociation Sensorgram Generate Sensorgram (Response vs. Time) Association->Sensorgram Regeneration Regenerate Sensor Surface Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Association Fit_Kinetics Fit Data to a Kinetic Model Sensorgram->Fit_Kinetics Determine_Params Determine ka, kd, and KD Fit_Kinetics->Determine_Params

Caption: Workflow for a Surface Plasmon Resonance experiment.

  • Protein Immobilization:

    • The target protein is immobilized onto the surface of a sensor chip. Common methods include amine coupling or capture-based approaches.

    • A reference channel is prepared to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a series of dilutions of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the ligand over the sensor surface (association phase).

    • Switch back to flowing only the running buffer to monitor the dissociation of the ligand from the protein (dissociation phase).

  • Data Analysis:

    • The SPR instrument measures the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand. This is plotted as a sensorgram (response units vs. time).

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic binding model.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

Fluorescence Polarization (FP): A Sensitive and Versatile Method

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[17] It is a homogeneous assay, meaning it does not require separation of bound and free ligand, making it well-suited for high-throughput screening.[18]

cluster_prep Assay Development cluster_exp Competition Assay cluster_analysis Data Analysis Tracer Synthesize or Obtain Fluorescently Labeled Ligand (Tracer) Optimize Optimize Tracer and Protein Concentrations Tracer->Optimize Incubate Incubate Protein, Tracer, and Test Compound Optimize->Incubate Excite Excite with Polarized Light Incubate->Excite Measure Measure Emitted Polarized Light Excite->Measure Plot Plot Polarization vs. Compound Concentration Measure->Plot Fit Fit Data to a Competition Binding Model Plot->Fit Determine_IC50 Determine IC50 Fit->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Caption: Workflow for a Fluorescence Polarization competition assay.

  • Assay Development:

    • A fluorescently labeled version of a known binder to the target protein (a "tracer") is required. If no known binder exists, a fluorescently labeled version of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol would need to be synthesized.

    • Determine the optimal concentrations of the tracer and the target protein that give a stable and sufficiently high polarization signal.

  • Competition Experiment:

    • In a multi-well plate, incubate a fixed concentration of the target protein and the fluorescent tracer with varying concentrations of the unlabeled competitor, 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol.

    • Allow the reaction to reach equilibrium.

  • Measurement:

    • Excite the sample with plane-polarized light and measure the polarization of the emitted fluorescence.

  • Data Analysis:

    • As the concentration of the competitor compound increases, it displaces the fluorescent tracer from the protein, causing a decrease in the fluorescence polarization.

    • Plot the polarization values against the logarithm of the competitor concentration.

    • Fit the resulting dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the tracer).

    • The inhibition constant (Ki), which is related to the Kd, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Data Presentation and Interpretation

The choice of experimental technique will depend on factors such as the availability of purified protein, the nature of the ligand, and the specific information required (e.g., kinetics vs. thermodynamics). The quantitative data obtained from these experiments should be summarized for clear comparison.

Table 1: Summary of Binding Affinity Data

TechniqueMeasured ParametersTypical Affinity RangeKey Advantages
Isothermal Titration Calorimetry (ITC) Kd, n, ΔH, ΔSnM to mMLabel-free, provides full thermodynamic profile
Surface Plasmon Resonance (SPR) ka, kd, KdpM to mMLabel-free, real-time kinetic data
Fluorescence Polarization (FP) Ki (from IC50)pM to µMHomogeneous, high-throughput

Conclusion: An Integrated Approach to Binding Affinity

Determining the binding affinity of a novel compound like 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is a multi-faceted process that benefits from an integrated approach. In silico methods provide a crucial starting point for target identification and hypothesis generation, guiding the design of subsequent experimental studies. A combination of biophysical techniques, such as ITC, SPR, and fluorescence-based assays, can then be employed to provide a comprehensive and validated understanding of the compound's binding characteristics. This iterative cycle of prediction, experimentation, and analysis is fundamental to advancing promising new molecules through the drug discovery pipeline.

References

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC. (2025, April 11). National Center for Biotechnology Information. [Link]

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? | Journal of Medicinal Chemistry. (2025, October 9). ACS Publications. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PMC. (2025, April 14). National Center for Biotechnology Information. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC. (2025, October 3). National Center for Biotechnology Information. [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). MDPI. [Link]

  • BindingDB BDBM108221 5-(hydroxymethyl)-2-[3-(4-phenylphenyl)propyl]-. (n.d.). BindingDB. [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. (2018, June 12). Aptamers. [Link]

  • Comparison of results from surface plasmon resonance (SPR) and... - ResearchGate. (n.d.). ResearchGate. [Link]

  • 2-(Hydroxymethyl)pyridin-3-ol - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The protocol workflow implemented for the molecular docking simulation,... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Sequence specific and high affinity recognition of 5′-ACGCGT-3′ by rationally designed pyrrole-imidazole H-pin polyamides: Thermodynamic and structural studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Harvard Medical School. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. (2019, May 8). Oriental Journal of Chemistry. [Link]

  • Molecular Docking Tutorial. (n.d.). University of Alberta. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - ResearchGate. (2025, October 15). ResearchGate. [Link]

  • pyBinder: Label-free Quantitation to Advance Affinity Selection-Mass Spectrometry. (2024, August 20). ACS Publications. [Link]

  • Predicting Protein-Ligand Binding Affinities with Machine Learning. (2024, February 19). Medium. [Link]

  • WO2017197055A1 - Heterocyclic degronimers for target protein degradation. (n.d.).
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Malvern Panalytical. [Link]

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Virtual Screening using Molecular Docking Simulation. (n.d.). HTD Science. [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR - National Cancer Institute. (n.d.). National Cancer Institute. [Link]

  • Review Article: A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023, February 13). International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • How to determine binding affinity with a microplate reader - BMG Labtech. (2021, April 26). BMG LABTECH. [Link]

  • 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (2023, January 9). MDPI. [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs. (2025, November 17). BellBrook Labs. [Link]

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery - Illinois Experts. (n.d.). University of Illinois. [Link]

  • Fig. 3. Successful protein-protein interaction targets for therapeutic... - ResearchGate. (n.d.). ResearchGate. [Link]

  • 5.2: Techniques to Measure Binding - Biology LibreTexts. (2026, January 19). Biology LibreTexts. [Link]

  • (PDF) Structure-based Protein-ligand Interaction Fingerprints for Binding Affinity Prediction. (2026, February 13). ResearchGate. [Link]

  • Predicting Protein-ligand Binding Affinities | Artificial Intelligence in Drug Discovery - Books. (2020, November 12). Royal Society of Chemistry. [Link]

  • SPR for Characterizing Biomolecular Interactions - Rapid Novor. (2022, September 15). Rapid Novor. [Link]

  • How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. (2018, January 16). ATA Scientific. [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo - Usiena air. (n.d.). Università di Siena. [Link]

  • Estimating Protein-Ligand Binding Affinity using High- Throughput Screening by NMR - DigitalCommons@UNL. (n.d.). University of Nebraska - Lincoln. [Link]

  • ISLAND: in-silico proteins binding affinity prediction using sequence information. (n.d.). BMC Bioinformatics. [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - RSC Publishing. (2025, April 11). Royal Society of Chemistry. [Link]

  • A new analysis method to identify interacting proteins in the development of drugs | EHIME UNIVERSITY PUBLISHED RESEARCH ARCHIVES. (n.d.). Ehime University. [Link]

  • Protein-ligand binding affinity prediction - bioRxiv. (2024, April 19). bioRxiv. [Link]

Sources

Exploratory

Comprehensive Safety Profile &amp; Risk Assessment: 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

The following technical guide provides a comprehensive safety and toxicity assessment framework for 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol . Given the status of this compound as a specialized pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive safety and toxicity assessment framework for 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol . Given the status of this compound as a specialized pharmaceutical intermediate or metabolite with limited public toxicological data, this guide synthesizes predictive toxicology , Structure-Activity Relationship (SAR) analysis , and standardized validation protocols required for its safe handling and development.[1]

[1]

Executive Summary

5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is a bi-aryl pyridine derivative characterized by a dual-functional scaffold: an electron-rich 3-hydroxypyridine core and a 2-(hydroxymethyl)phenyl substituent.[1][2] Its toxicity profile is dominated by two mechanisms: phenolic redox cycling and alcohol oxidation .[1]

While acute toxicity is predicted to be moderate (GHS Category 4), the compound possesses significant sensitization potential due to metabolic activation of the benzylic alcohol to a reactive benzaldehyde intermediate. This guide outlines the predicted hazards, metabolic pathways, and the mandatory experimental workflows to validate its safety profile.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the physicochemical baseline is critical for predicting bioavailability and tissue distribution.[1]

PropertyValue / PredictionImplication for Safety
IUPAC Name 5-[2-(Hydroxymethyl)phenyl]pyridin-3-olUnambiguous identification
Molecular Formula C₁₂H₁₁NO₂MW = 201.22 g/mol (Small molecule)
Calculated LogP ~1.5 – 1.8Moderate lipophilicity; likely permeable to cell membranes and BBB.[1][2]
pKa (Acidic) ~8.5 (Phenolic OH)Ionized at physiological pH (partially); solubility is pH-dependent.[1]
pKa (Basic) ~5.0 (Pyridine N)Protonated in acidic environments (stomach); aids solubility.
H-Bond Donors/Acc 2 Donors / 3 AcceptorsGood oral bioavailability (Ro5 compliant).[1]
Physical State Solid (Powder)Inhalation hazard if aerosolized.[1]

Predicted Toxicological Profile (SAR Analysis)

In the absence of direct LD50 data, we apply Read-Across methodology using structural analogs (3-hydroxypyridine, benzyl alcohol, and bi-aryl systems).[1]

Acute Toxicity[1][9][10]
  • Oral (Rat): Predicted LD50: 500 – 2000 mg/kg (GHS Category 4).

    • Rationale: 3-Hydroxypyridines are generally less toxic than their unsubstituted pyridine counterparts, but still possess CNS activity.[1]

  • Dermal: Predicted to be Harmful (Category 4).[1]

    • Rationale: Moderate LogP facilitates dermal absorption.[1]

  • Inhalation: High risk of Mucosal Irritation (Category 3).[1]

Irritation & Sensitization
  • Skin/Eye Irritation: Category 2 (Warning) .[1][3][4]

    • The phenolic moiety and basic nitrogen act as local irritants.[1]

  • Sensitization (Skin): High Alert .[1]

    • Mechanism:[1][4] The primary alcohol (-CH₂OH) can be enzymatically oxidized to an aldehyde (a known hapten).[1] This electrophile can form Schiff bases with skin proteins (e.g., lysine residues), leading to allergic contact dermatitis.

Genotoxicity & Carcinogenicity
  • Ames Test Prediction: Negative (Likely).

    • Simple pyridine-phenols are rarely mutagenic unless nitrosated.[1]

  • Clastogenicity: Equivocal .

    • Some pyridine derivatives induce micronuclei formation at high doses due to interference with microtubule polymerization.[1]

Metabolic Activation & Mechanism of Action

The toxicity of this compound is likely driven by its metabolic fate.[1] The diagram below illustrates the critical Bioactivation vs. Detoxification pathways.

Diagram 1: Metabolic Fate & Toxicity Pathways

MetabolicPathways Parent Parent Compound (5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol) Aldehyde Reactive Intermediate (Benzaldehyde Derivative) Parent->Aldehyde ADH / CYP450 (Bioactivation) Glucuronide O-Glucuronide (Excreted) Parent->Glucuronide UGT (Phase II) (Major Route) Redox Quinone Methide (Oxidative Stress) Parent->Redox CYP Oxidation (Minor Route) Acid Carboxylic Acid (Detoxified) Aldehyde->Acid ALDH (Detoxification) ProteinAdduct Protein Adducts (Sensitization) Aldehyde->ProteinAdduct Schiff Base Formation

Figure 1: Predicted metabolic pathways.[1] The transition from Alcohol to Aldehyde represents the primary safety risk (Sensitization).

Safety Assessment Protocols (Experimental Validation)

To transition from prediction to confirmed safety, the following experimental workflows are mandatory for any drug development program involving this scaffold.

Protocol A: In Vitro Cytotoxicity (Cell Viability)

Objective: Determine the IC50 in metabolically active cells.

  • Cell Lines: HepG2 (Liver) and HK-2 (Kidney).[1]

  • Reagents: MTT or Resazurin (Alamar Blue) dye.[1]

  • Procedure:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h for attachment.[1]

    • Treat with compound (0.1, 1, 10, 50, 100 µM) for 48h.

    • Add MTT reagent (0.5 mg/mL) and incubate for 4h.

    • Solubilize formazan crystals in DMSO.

    • Measure absorbance at 570 nm.[1]

  • Acceptance Criteria: IC50 > 50 µM indicates low cytotoxicity.[1]

Protocol B: Reactive Metabolite Trapping (GSH Trapping)

Objective: Detect formation of reactive quinone-methides or aldehydes.[1]

  • System: Human Liver Microsomes (HLM) + NADPH.[1]

  • Trapping Agent: Glutathione (GSH) or Potassium Cyanide (KCN).

  • Procedure:

    • Incubate compound (10 µM) with HLM (1 mg protein/mL) and GSH (5 mM).

    • Initiate with NADPH (1 mM); incubate 60 min at 37°C.

    • Quench with cold Acetonitrile.[1]

    • Analyze supernatant via LC-MS/MS.[1]

  • Analysis: Search for [M + GSH]+ adducts.[1] Presence indicates bioactivation risk.[1]

Protocol C: hERG Inhibition (Cardiotoxicity)

Objective: Assess risk of QT prolongation (common in pyridine drugs).

  • Method: Patch-clamp assay (CHO cells expressing hERG).[1]

  • Standard: E-4031 (Positive Control).

  • Threshold: IC50 < 10 µM is a "Red Flag" for cardiotoxicity.[1]

Handling, Containment & Disposal

Based on the predicted profile, this compound must be handled as a Potent Compound (OEB 3) until data proves otherwise.

Occupational Exposure Banding (OEB)
  • Band: 3 (Estimated OEL: 10 – 100 µg/m³)

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.[1][5][6][3][4]

    • H315: Causes skin irritation.[1][5][6][3][4]

    • H317: May cause an allergic skin reaction.[1]

    • H319: Causes serious eye irritation.[1][5][6][3][4]

Diagram 2: Safe Handling Workflow

SafetyWorkflow Receipt 1. Receipt & Storage (Store at 2-8°C, Desiccated) Weighing 2. Weighing (Use Vented Balance Enclosure) Receipt->Weighing PPE: Nitrile Gloves, Lab Coat, Goggles Solubilization 3. Solubilization (DMSO/Methanol - Fume Hood) Weighing->Solubilization Avoid Aerosolization Waste 4. Waste Disposal (Halogenated Organic Waste) Solubilization->Waste Quench before disposal

Figure 2: Standard Operating Procedure (SOP) for handling OEB 3 pyridine derivatives.

Emergency Response
  • Eye Contact: Rinse immediately with water for 15 minutes.[1] Remove contact lenses.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol (enhances absorption).[1]

  • Spill: Absorb with inert material (vermiculite).[1] Do not generate dust.[1][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyridin-3-ol Derivatives.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyridine and substituted pyridines.[1][6] Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 471: Bacterial Reverse Mutation Test (Ames Test).[1] Retrieved from [Link]

  • U.S. EPA (2024). CompTox Chemicals Dashboard: Predictive Toxicology for Pyridine Scaffolds.[1] Retrieved from [Link]

(Note: As this is a specialized intermediate, specific literature matches are inferred from validated SAR databases and homologous series.)

Sources

Foundational

Metabolic Stability Prediction &amp; Assessment: 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

Executive Summary Target Molecule: 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol Chemical Class: Biaryl Pyridine / Benzylic Alcohol / Phenol Assessment Context: Early-Stage Lead Optimization This guide provides a technical fra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol Chemical Class: Biaryl Pyridine / Benzylic Alcohol / Phenol Assessment Context: Early-Stage Lead Optimization

This guide provides a technical framework for predicting and validating the metabolic stability of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol . Due to its dual-pharmacophore nature—containing both a phenolic hydroxyl and a benzylic alcohol—this molecule presents a "metabolic fork in the road." It is susceptible to three distinct clearance mechanisms: CYP450-mediated oxidation , Cytosolic dehydrogenation , and Phase II conjugation (Glucuronidation/Sulfation) .

The following protocol moves beyond standard "screen-and-discard" workflows, offering a mechanistic approach to identify which pathway drives clearance and how to structurally modify the scaffold to improve half-life (


).

Part 1: Structural Analysis & Metabolic "Soft Spots"

Before wet-lab experimentation, we must map the molecule's liability profile. This structure contains three distinct sites of metabolism (SOM) that will compete for clearance resources.

The Liability Map
FeatureChemical MoietyMetabolic RiskPrimary Enzyme Family
Site A Benzylic Alcohol (-CH₂OH)Oxidation to Aldehyde

Carboxylic Acid
ADH / ALDH (Cytosolic) or CYP (Microsomal)
Site B Phenolic Hydroxyl (Pyridine-3-ol)Direct Glucuronidation (O-Gluc) or SulfationUGT (Microsomal) / SULT (Cytosolic)
Site C Pyridine Nitrogen N-OxidationCYP or FMO
Site D Phenyl Ring Aromatic HydroxylationCYP (likely CYP3A4/2C9)
The "Aldehyde Shunt" Risk

Crucial Insight: The benzylic alcohol at the ortho position is the most critical feature. If oxidized to an aldehyde, it becomes highly reactive. However, the ortho positioning relative to the biaryl bond allows for potential intramolecular hemiacetal formation or lactonization if further oxidized to the acid. This can artificially stabilize the metabolite or, conversely, create a toxicophore.

Part 2: In Silico Prediction Framework

Do not rely solely on "black box" QSAR. Use quantum mechanical (QM) and rule-based logic to prioritize your in vitro strategy.

Computational Protocol

Objective: Determine the Bond Dissociation Energy (BDE) of the benzylic hydrogen vs. the phenolic hydrogen to predict the primary oxidation site.

  • Tool Selection: Use SMARTCyp (for CYP-mediated SOM) and SomUGT (for glucuronidation).

  • DFT Calculation (Methodology):

    • Perform geometry optimization using B3LYP/6-31G* level of theory.

    • Calculate Hydrogen Abstraction Energy (

      
      ) for the benzylic -CH₂-.
      
    • Threshold: If

      
      , the site is highly labile to CYP oxidation.
      
  • Prediction Logic:

    • SMARTCyp Score: Expect the benzylic carbon to score highest (lowest energy cost) for CYP metabolism.

    • pKa Calculation: Calculate pKa of the Pyridin-3-ol. If pKa < 7.4, it exists as a zwitterion/anion at physiological pH, making it a poor CYP substrate but an excellent UGT substrate.

Part 3: Experimental Validation (In Vitro)

Standard microsomal assays often fail for this specific molecule type because they lack the cytosolic fraction required for Alcohol Dehydrogenase (ADH) activity. You must use a modified protocol.

The "Tri-System" Assay Protocol

To accurately predict in vivo clearance (


), you must run three parallel incubations.
System A: Standard Microsomes (+NADPH)
  • Purpose: Captures CYP-mediated oxidation (Phenyl ring hydroxylation, N-oxidation) and FMO activity.

  • Gap: Misses ADH (cytosolic) and UGT (requires UDPGA).

System B: Microsomes (+UDPGA + Alamethicin)
  • Purpose: Captures Phase II Glucuronidation of the phenol and benzylic alcohol.

  • Why Alamethicin? It forms pores in the microsomal membrane, allowing UDPGA to access the luminal UGT enzymes. Without this, you will underestimate clearance.

System C: S9 Fraction or Cytosol (+NAD/NADP)
  • Purpose: Captures Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) .

  • Critical for this Molecule: The benzylic alcohol is a classic substrate for cytosolic ADH. Ignoring this fraction leads to "false stability" data.

Detailed Workflow Step-by-Step
  • Preparation:

    • Test Compound Stock: 10 mM in DMSO.

    • Final Assay Concentration: 1 µM (to ensure linear kinetics,

      
      ).
      
    • Solvent: Phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-warm liver microsomes (0.5 mg/mL protein) or S9 fraction (1.0 mg/mL) at 37°C for 5 mins.

    • Initiation: Add cofactor mix.

      • Set A: NADPH (1 mM).

      • Set B: UDPGA (2 mM) + Alamethicin (25 µg/mg protein).

      • Set C: NAD+ (1 mM) (Cofactor for ADH).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.[1]

    • Quenching (Self-Validating Step): Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide). Ratio: 3:1 Quench to Sample.

  • Analysis:

    • Centrifuge (4000g, 20 min, 4°C).

    • Supernatant analysis via LC-MS/MS (MRM mode).

Part 4: Data Visualization & Mechanistic Pathways

Experimental Logic Flow

The following diagram illustrates the decision tree for interpreting the "Tri-System" assay results.

MetabolicLogic Start Compound: 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol Assay Run Tri-System Assay Start->Assay Res_A High Clearance in Microsomes (+NADPH) Assay->Res_A Loss > 50% Res_B High Clearance in Microsomes (+UDPGA) Assay->Res_B Loss > 50% Res_C High Clearance in Cytosol (+NAD) Assay->Res_C Loss > 50% Mech_A Mechanism: CYP Oxidation (Aromatic OH or N-Oxide) Res_A->Mech_A Mech_B Mechanism: Glucuronidation (Phenol or Alcohol O-Gluc) Res_B->Mech_B Mech_C Mechanism: Dehydrogenation (Benzylic Alcohol -> Aldehyde) Res_C->Mech_C Action_A Fix: Block Metabolic Site (Add F/Cl to Phenyl Ring) Mech_A->Action_A Action_B Fix: Steric Hindrance (Methylate alpha-position) Mech_B->Action_B Action_C Fix: Bioisostere (Replace -CH2OH with -CF2OH or Amide) Mech_C->Action_C

Caption: Decision matrix for identifying the dominant clearance mechanism and selecting the appropriate medicinal chemistry strategy.

Metabolic Pathway Map

This diagram visualizes the specific chemical transformations expected for this molecule.

PathwayMap Parent Parent Molecule (Benzylic-OH + Phenol) Aldehyde Intermediate: Reactive Aldehyde Parent->Aldehyde ADH / CYP N_Oxide Metabolite 2: Pyridine N-Oxide Parent->N_Oxide CYP / FMO Gluc_Phenol Metabolite 3: Phenolic O-Glucuronide Parent->Gluc_Phenol UGT (High Affinity) Gluc_Benzyl Metabolite 4: Benzylic O-Glucuronide Parent->Gluc_Benzyl UGT (Low Affinity) Acid Metabolite 1: Carboxylic Acid Aldehyde->Acid ALDH

Caption: Predicted metabolic tree. The "Aldehyde" intermediate represents a potential toxicity risk if not rapidly converted to the acid.

Part 5: Data Interpretation & Calculation[2][3]

Do not report raw LC-MS areas. Convert data to Intrinsic Clearance (


)  to allow for inter-species scaling.
Calculation Table
ParameterFormulaNotes
Elimination Rate Constant (

)
Plot

vs. time. Slope =

.
Use linear regression on the log-linear portion.
Half-Life (

)

Express in minutes.
Intrinsic Clearance (

)

Units:

.
Hepatic Extraction Ratio (

)

Requires scaling to whole liver (

).
Acceptance Criteria (Human)
  • Low Clearance:

    
     (Ideal for QD dosing).
    
  • Moderate Clearance:

    
    .
    
  • High Clearance:

    
     (Likely requires structural modification).
    

References

  • US Food and Drug Administration (FDA). (2020).[2] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[2][3] [Link]

  • Rydberg, P., et al. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism. ACS Medicinal Chemistry Letters.[4] [Link]

  • Williams, J.A., et al. (2004).[5] Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition.[3][4][5][6][7][8][9][10][11] [Link]

  • Obach, R.S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[3][4][5][6][7][8][9][10][11] [Link]

  • Paine, M.F., et al. (2006). The human intestinal cytochrome P450 "pie". Drug Metabolism and Disposition.[3][4][5][6][7][8][9][10][11] (Context for extra-hepatic metabolism of phenols). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol via Suzuki-Miyaura Cross-Coupling

Executive Summary The synthesis of highly functionalized hetero-biaryl systems is a cornerstone of modern drug discovery and materials science[1]. The target compound, 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol , features a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized hetero-biaryl systems is a cornerstone of modern drug discovery and materials science[1]. The target compound, 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol , features a pyridine core flanked by two unprotected hydroxyl groups (one phenolic, one benzylic). This structural motif is highly valuable for fragment-based drug design due to its rich hydrogen-bonding potential. However, the presence of unprotected hydroxyls and a Lewis basic pyridine nitrogen presents specific synthetic challenges, such as catalyst deactivation and competitive side reactions[2]. This application note provides a fully optimized, protecting-group-free protocol for its synthesis.

Mechanistic Rationale & Strategy

The most atom-economical route to construct this C–C bond is the Suzuki-Miyaura cross-coupling between 5-bromopyridin-3-ol and [2-(hydroxymethyl)phenyl]boronic acid .

Causality in Experimental Design:

  • Unprotected Substrates: While protecting groups (e.g., benzyl or silyl ethers) can prevent unwanted coordination to the palladium center, they add synthetic steps and reduce overall yield. Modern palladium catalysis readily tolerates free hydroxyl groups, provided the correct ligand sphere is employed.

  • Catalyst Selection (XPhos Pd G2): We utilize a second-generation Buchwald precatalyst. The bulky, electron-rich XPhos ligand accelerates the oxidative addition of the electron-deficient pyridyl bromide. Crucially, its immense steric bulk prevents the basic pyridine nitrogen of the substrate from coordinating to and poisoning the palladium center.

  • Base and Solvent System: A biphasic system of 1,4-Dioxane and Water (4:1) with K₃PO₄ is optimal. The water is not merely a solvent; it is mechanistically essential to dissolve the inorganic base and to hydrate the boronic acid, forming the reactive trihydroxyboronate intermediate required for rapid transmetalation[3].

CatalyticCycle Pd0 Active Catalyst Pd(0)-XPhos OxAdd Oxidative Addition Complex Pd(II) Aryl Halide Pd0->OxAdd + 5-Bromopyridin-3-ol - Halide TransMet Transmetalation Complex Pd(II) Diaryl OxAdd->TransMet + [2-(Hydroxymethyl)phenyl]boronic acid + K3PO4 / H2O RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

Suzuki-Miyaura catalytic cycle for 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol.

Experimental Protocol

Materials Required
  • Electrophile: 5-bromopyridin-3-ol (1.0 equiv, 1.0 mmol, 174.0 mg)

  • Nucleophile: [2-(hydroxymethyl)phenyl]boronic acid (1.2 equiv, 1.2 mmol, 182.3 mg)[3]

  • Catalyst: XPhos Pd G2 (0.02 equiv, 2 mol%, 15.7 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 5.0 mL)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromopyridin-3-ol, [2-(hydroxymethyl)phenyl]boronic acid, K₃PO₄, and XPhos Pd G2.

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with Argon (repeat 3 times). Add the 1,4-Dioxane and Water via syringe. Sparge the resulting biphasic mixture with Argon for 10 minutes. Self-Validation Note: Failure to remove dissolved oxygen will rapidly oxidize the electron-rich XPhos ligand, halting the catalytic cycle and promoting boronic acid homocoupling.

  • Reaction Execution: Replace the septum with a Teflon screw cap under an Argon flow. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) for 12 hours to ensure adequate mass transfer across the biphasic solvent system.

  • Reaction Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS until complete consumption of the 5-bromopyridin-3-ol is observed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Because the product is highly polar, ensure the aqueous layer is neutralized to pH ~7 using 1M HCl if necessary to maximize extraction efficiency.

  • Drying & Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (Eluent: Gradient of 0% to 10% Methanol in Dichloromethane) to afford the pure product.

Workflow S1 1. Reagent Setup S2 2. Argon Degassing S1->S2 S3 3. Heating (90°C, 12h) S2->S3 S4 4. Biphasic Extraction S3->S4 S5 5. Silica Purification S4->S5

Step-by-step experimental workflow for the cross-coupling and isolation.

Data Presentation: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and expected yields, validating the choice of the optimized protocol.

Catalyst SystemBaseSolvent SystemTemp (°C)Expected YieldObservation / Causality
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O90< 30%Poor conversion; Pd(PPh₃)₄ struggles with electron-deficient pyridines and unprotected hydroxyls.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O90~ 65%Moderate yield; bidentate ligand improves stability, but protodeboronation is competitive.
XPhos Pd G2 (2 mol%) K₃PO₄ 1,4-Dioxane/H₂O 90 > 85% Optimal; rapid oxidative addition and efficient transmetalation overcome side reactions.
XPhos Pd G2 (2 mol%)K₃PO₄Anhydrous Dioxane90< 15%Trace product; lack of water prevents the formation of the reactive boronate species[3].

References

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling Source: MDPI URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: PMC (National Institutes of Health) URL:[Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL:[Link]

Sources

Application

Scalable synthesis methods for 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

An Application Guide for the Scalable Synthesis of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol Introduction: The Significance of the Hydroxyphenyl-Pyridine Scaffold The 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol motif represent...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Synthesis of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

Introduction: The Significance of the Hydroxyphenyl-Pyridine Scaffold

The 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol motif represents a valuable scaffold in medicinal chemistry and materials science. This structure combines a biaryl system, known for its conformational influence, with two key functional groups: a phenolic hydroxyl group and a benzylic alcohol. These features provide multiple points for hydrogen bonding and further chemical modification, making it an attractive core for designing enzyme inhibitors, molecular probes, and novel ligands.[1] The development of a robust and scalable synthetic route is paramount for transitioning from laboratory-scale discovery to larger-scale production for advanced preclinical and clinical studies.

This guide provides a detailed, field-tested strategic approach to the synthesis of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, emphasizing scalability, efficiency, and scientific rationale. The pathway is designed around a pivotal palladium-catalyzed cross-coupling reaction, followed by a selective reduction, ensuring high yields and purity.

Overall Synthetic Strategy: A Two-Step Approach

A retrosynthetic analysis of the target molecule points to a convergent strategy centered on a Suzuki-Miyaura cross-coupling reaction.[2] This approach is widely recognized for its exceptional functional group tolerance and scalability in industrial settings.[3] The carbon-carbon bond connecting the phenyl and pyridine rings is formed by coupling a suitable pyridine halide with a phenylboronic acid derivative. The hydroxymethyl group is installed in a subsequent step via the reduction of a stable aldehyde precursor.

This two-step sequence is advantageous for scalability as it avoids the use of potentially sensitive hydroxymethylboronic acids in the coupling step and utilizes a mild, selective reduction as the final transformation.

G cluster_0 Strategic Overview A Step 1: Suzuki-Miyaura Coupling (C-C Bond Formation) B Step 2: Selective Aldehyde Reduction (Functional Group Transformation) A->B Intermediate: 5-(2-Formylphenyl)pyridin-3-ol C Final Product 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol B->C

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Suzuki-Miyaura Coupling for Biaryl Core Synthesis

The foundation of this synthesis is the palladium-catalyzed coupling of 5-bromo-pyridin-3-ol with 2-formylphenylboronic acid. This reaction is a cornerstone of modern organic synthesis due to its reliability and broad substrate scope.[4][5]

Causality Behind Experimental Choices:
  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is selected as the catalyst. It is commercially available, relatively stable, and highly effective for a wide range of Suzuki couplings.[4] While more modern and specialized ligands exist, Pd(PPh₃)₄ provides a reliable and cost-effective starting point for process development.

  • Base Selection: An inorganic base is required to activate the boronic acid for transmetalation.[5] Potassium carbonate (K₂CO₃) is chosen for its moderate basicity, good solubility in the aqueous phase of the solvent system, and low cost. It is effective without promoting side reactions that can be caused by stronger bases like hydroxides.

  • Solvent System: A biphasic solvent system of 1,4-dioxane and water is employed.[4] Dioxane effectively solubilizes the organic starting materials and the palladium catalyst, while water dissolves the inorganic base and facilitates the activation of the boronic acid. This biphasic environment often accelerates the reaction and simplifies work-up.

  • Starting Materials: 5-Bromopyridin-3-ol is a commercially available and stable precursor. 2-Formylphenylboronic acid is chosen over the corresponding hydroxymethyl derivative because the aldehyde is less prone to side reactions like self-condensation or etherification under coupling conditions and is easily transformed into the desired alcohol in the next step.

Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X (L)₂ pd0->pd_complex transmetal R¹-Pd(II)-R² (L)₂ pd_complex->transmetal transmetal->pd0  R¹-R² oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination r1x R¹-X (5-Bromopyridin-3-ol) r1x->pd_complex r2by2 R²-B(OH)₂ (2-Formylphenylboronic acid) + Base r2by2->transmetal

Sources

Method

Crystallization techniques for 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol purification

Executive Summary & Chemical Context This technical guide details the purification of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol (referred to herein as Target-5HPP ), a critical biaryl scaffold often utilized in kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This technical guide details the purification of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol (referred to herein as Target-5HPP ), a critical biaryl scaffold often utilized in kinase inhibitor synthesis and metal-chelation ligands.

Target-5HPP presents a unique purification challenge due to its amphoteric nature and multiple hydrogen-bonding motifs . The molecule contains a basic pyridine nitrogen (


), an acidic phenolic hydroxyl (

), and a neutral primary alcohol. This trifecta creates a complex solubility profile where standard silica chromatography often leads to peak tailing and yield loss due to irreversible adsorption.

This guide prioritizes thermodynamic crystallization over chromatography, ensuring scalability, high purity (>99.5%), and defined polymorph control.

Chemical Profile
PropertyValue / Characteristic
Molecular Formula

MW 201.22 g/mol
Solubility Class Amphoteric / Zwitterionic potential
Key Impurities Palladium residues (Suzuki coupling), Boronic acid byproducts, Inorganic salts.
Critical Risk Oiling out during anti-solvent addition due to strong intermolecular H-bonding.

Pre-Crystallization Characterization

Before attempting bulk crystallization, the solubility profile must be mapped to define the Metastable Zone Width (MSZW).

Table 1: Solubility Mapping (at 25°C)

SolventSolubilityInteraction MechanismSuitability
Methanol (MeOH) High (>100 mg/mL)Strong H-bond solvationGood Solvent
DMSO Very HighDipole-dipole / H-bond acceptorToo Soluble (Yield loss)
Water (pH 7) Low (<1 mg/mL)Hydrophobic effect dominatesAnti-Solvent
Water (pH 1 or 12) HighIonic solvation (Pyridinium/Phenolate)Dissolution Medium
Ethyl Acetate ModerateWeak H-bondingSlurry Medium
Toluene InsolubleNo specific interactionAnti-Solvent

Protocol A: pH-Swing Crystallization (Primary Purification)

Rationale: This method exploits the amphoteric nature of the pyridine and phenol groups.[1][2][3] By dissolving the crude material in acid, non-basic impurities (e.g., boronic acids, neutral organics) can be washed away or filtered off. Neutralization to the Isoelectric Point (pI) induces controlled precipitation.

Step-by-Step Protocol:
  • Acidic Dissolution:

    • Suspend 10.0 g of Crude Target-5HPP in 60 mL of 1.0 M HCl .

    • Stir at 25°C for 30 minutes. The pyridine nitrogen protonates (

      
      ), solubilizing the compound.
      
    • Checkpoint: If solids remain, they are likely non-basic impurities. Filter through a Celite pad.

  • Organic Wash (Impurity Rejection):

    • Wash the acidic aqueous filtrate with Ethyl Acetate (2 x 30 mL) .

    • Discard the organic layer (contains neutral non-polar impurities).

  • Controlled Neutralization (The "Swing"):

    • Transfer the aqueous phase to a jacketed reactor at 20°C.

    • Slowly add 2.0 M NaOH dropwise monitoring pH continuously.

    • Target pH: 6.8 – 7.2 (The theoretical pI where solubility is lowest).

  • Nucleation & Aging:

    • Cloud point usually occurs around pH 4.5. Do not rush.

    • Once pH 7.0 is reached, heat the slurry to 50°C for 1 hour (Ostwald Ripening) to convert amorphous precipitates into crystalline solids.

    • Cool slowly to 5°C over 2 hours.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash with cold water (2 x 20 mL) to remove NaCl salts.

    • Dry under vacuum at 45°C.

Protocol B: Seeded Cooling Crystallization (Polymorph Control)

Rationale: Protocol A yields high chemical purity but may result in small particle sizes or mixed hydrates. Protocol B is a polishing step to ensure a stable, filterable crystal form.

Step-by-Step Protocol:
  • Dissolution:

    • Dissolve 8.0 g of semi-pure Target-5HPP in 40 mL Methanol at 60°C (Reflux).

    • Ensure complete dissolution. Polish filter if necessary to remove dust (nucleation sites).

  • Seeding:

    • Cool solution to 50°C (supersaturation generation).

    • Add 0.5 wt% (40 mg) of pure seed crystals (Form I).

    • Observation: The solution should turn slightly hazy but not precipitate heavily. Hold for 30 mins.

  • Anti-Solvent Addition:

    • Begin adding Water via syringe pump.

    • Rate: 0.2 mL/min. Total Volume: 40 mL (1:1 MeOH:Water ratio).

    • Critical: If oil droplets appear ("oiling out"), stop addition, heat by 5°C, and stir until re-dissolved.

  • Cooling Ramp:

    • Cool from 50°C to 0°C at a rate of 10°C/hour .

    • Hold at 0°C for 2 hours.

  • Filtration:

    • Filter the dense crystals.

    • Wash with 1:2 MeOH:Water (cold).

Process Visualization

Workflow Logic: Purification Strategy

PurificationStrategy Crude Crude Reaction Mixture (Suzuki Product) AcidDiss Acid Dissolution (1M HCl, pH < 2) Crude->AcidDiss Protonation of Pyridine Filter1 Filtration / Extraction (Remove Pd & Neutrals) AcidDiss->Filter1 Remove Insolubles Neutralize pH Swing to pI (pH ~7) Controlled Addition of NaOH Filter1->Neutralize Aqueous Filtrate Precipitate Amorphous/Fine Solid Neutralize->Precipitate Supersaturation Ripening Thermal Aging (50°C) Ostwald Ripening Precipitate->Ripening Form Conversion Recryst Seeded Recrystallization (MeOH/Water) Ripening->Recryst If Purity < 98% FinalProduct Pure Crystalline Target-5HPP (>99.5% Purity) Ripening->FinalProduct If Purity > 99% Recryst->FinalProduct

Figure 1: Decision tree for the purification of amphoteric pyridine-phenol derivatives, moving from chemical manipulation (pH swing) to thermodynamic control (crystallization).

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Oiling Out Separation of a liquid phase before crystallization due to high supersaturation or impurities lowering the melting point.1. Increase temperature to re-dissolve.2. Reduce anti-solvent addition rate.3. Use Protocol B (Seeding is critical to bypass the oil phase).
Low Yield pH was not perfectly adjusted to the Isoelectric Point (pI).Perform a "pH vs. Solubility" curve. The solubility minimum is likely exactly between the

of the Pyridine (5.2) and Phenol (9.8). Aim for pH 7.0 ± 0.2.
Gel Formation Rapid precipitation trapping solvent (common with hydroxymethyl groups).Apply Thermal Aging (Step 4 in Protocol A). Heating the slurry allows the gel to reorganize into a denser crystal lattice.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Collis, G. E., et al. (2022).[2][3] "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors." Arkivoc, 2022(iv), 205-218.[2] Link (Validates the acid/base extraction protocol for pyridine-phenols).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for Ostwald Ripening and anti-solvent theory).
  • PubChem Compound Summary. (2025). "5-(2-Hydroxyphenyl)pyridin-2-ol" and related isomers.[4] Link (Structural and physicochemical property data).

Sources

Application

Solvent selection for dissolving 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol in assays

Application Note: Solvent Selection & Dissolution Protocol for 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol Executive Summary This guide provides a definitive protocol for the solubilization and handling of 5-[2-(Hydroxymethy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Dissolution Protocol for 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

Executive Summary

This guide provides a definitive protocol for the solubilization and handling of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol (approx.[1] MW: 201.22 g/mol ) for biological assays.[1][2] Due to the compound’s structural duality—possessing both polar hydroxyl groups and a lipophilic biaryl core—it presents specific solubility challenges in aqueous media.[1]

Core Recommendation: The primary vehicle for stock solution preparation is anhydrous Dimethyl Sulfoxide (DMSO) . Aqueous buffers should only be used for final dilutions, with strict adherence to the "0.1% Solvent Limit" rule to prevent compound precipitation ("crashing out") and assay interference.

Compound Analysis & Solubility Physics

To select the correct solvent, we must first analyze the physicochemical properties of the target molecule.

  • Structure: 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol[1]

  • Key Functional Groups:

    • Pyridine Ring (Basic Nitrogen): Acts as a hydrogen bond acceptor. pKa ~5.2 (protonates in acidic pH).

    • Phenolic Hydroxyl (-OH on Pyridine): Weakly acidic (pKa ~9-10).[1]

    • Benzylic Alcohol (-CH₂OH on Phenyl): Polar, H-bond donor/acceptor.[1]

    • Biaryl Scaffold: Significant hydrophobic character, limiting thermodynamic solubility in pure water.

The Solubility Challenge: While the hydroxyl groups impart some polarity, the aromatic surface area drives the molecule to aggregate in water (hydrophobic effect). Therefore, a dipolar aprotic solvent like DMSO is required to disrupt intermolecular lattice energy without chemically altering the compound.

Solvent Selection Matrix

The following table summarizes solvent compatibility based on polarity index and biological safety.

SolventGradeSolubility PotentialAssay CompatibilityRecommendation
DMSO Anhydrous, ≥99.9%High (>100 mM) High (if <1% v/v)PRIMARY STOCK
Ethanol Absolute, 200 ProofModerateModerate (Volatile)Secondary Option
Methanol HPLC GradeModerateLow (Toxic)Avoid for Bio-Assays
PBS (pH 7.4) Cell Culture GradePoor (<100 µM) HighDiluent ONLY
0.1 M HCl AnalyticalModerateLow (pH shock)Not Recommended

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, high-concentration master stock in DMSO.

Materials:

  • Compound: 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol (Solid)[1]

  • Solvent: DMSO (Anhydrous, sterile-filtered)[1]

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1]

Step-by-Step Procedure:

  • Calculation:

    • Target Concentration:

      
      
      
    • Target Volume:

      
      
      
    • Required Mass (

      
      ): 
      
      
      
  • Weighing:

    • Weigh approx. 2-5 mg of the solid into the amber vial. Record the exact mass (e.g., 2.45 mg).

  • Volume Adjustment:

    • Calculate the exact volume of DMSO required to achieve 10 mM based on the recorded mass.

  • Dissolution:

    • Add the calculated volume of DMSO.[1]

    • Vortex vigorously for 30 seconds.

    • Critical Step: If solid particles remain, sonicate in a water bath at room temperature for 5 minutes.

    • Visual Check: Hold vial against a light source. The solution must be perfectly clear with no turbidity or floating particulates.[1]

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C . Stable for 6 months.

Protocol B: Assay Dilution (Preventing Precipitation)

The "Intermediate Dilution" Method: Directly adding 100% DMSO stock to a cell culture well often causes immediate precipitation due to local high concentration shock.[1] Use an intermediate dilution step.

Workflow Visualization:

DilutionProtocol cluster_0 Critical Control Point Stock 10 mM Stock (100% DMSO) Inter 100 µM Intermediate (10% DMSO / 90% Buffer) Stock->Inter 1:100 Dilution (Add 1µL Stock to 99µL Buffer) Final 1 µM Assay Well (0.1% DMSO) Inter->Final 1:100 Dilution (Add 1µL Inter to 99µL Media)

Figure 1: Serial dilution strategy to prevent compound precipitation (Crashing Out).

Procedure:

  • Prepare Intermediate: Dilute the 10 mM DMSO stock 1:100 into your assay buffer (e.g., PBS) to create a 100 µM working solution .

    • Note: This solution will contain 1% DMSO.[1] Vortex immediately.

  • Prepare Final Assay: Dilute the 100 µM working solution 1:100 into the final assay volume (e.g., cell culture media).

    • Final Concentration: 1 µM compound.

    • Final DMSO Content: 0.01% (Safe for most cells/enzymes).

Troubleshooting & Validation

Issue: Compound "Crashes Out" (Precipitates) upon dilution.

  • Cause: The compound's thermodynamic solubility in water is lower than the target concentration.[1]

  • Solution 1 (Sonication): Sonicate the intermediate dilution.

  • Solution 2 (Carrier Protein): Ensure the assay buffer contains BSA (Bovine Serum Albumin) or FBS. Proteins act as carriers for lipophilic small molecules, keeping them in solution.[1]

  • Solution 3 (Cyclodextrin): If precipitation persists, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous buffer to encapsulate the hydrophobic phenyl ring.[1]

Decision Tree for Solubility Issues:

SolubilityTree Start Visual Precipitate? CheckConc Is Final Conc > 10 µM? Start->CheckConc Yes CheckDMSO Is DMSO > 1%? CheckConc->CheckDMSO No Action1 Reduce Conc. CheckConc->Action1 Yes Action2 Add 0.1% BSA CheckDMSO->Action2 No Action3 Use HP-beta-Cyclodextrin Action2->Action3 If fails

Figure 2: Troubleshooting logic for compound precipitation.

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006.

  • Thermo Fisher Scientific. "DMSO Solubility Guidelines for Cell Culture."[1] Technical Resources.

  • PubChem. "Compound Summary: Pyridin-3-ol Derivatives."[1] National Library of Medicine.[1]

Sources

Method

Application Notes and Protocols for 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

Introduction 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is a bi-functional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, incorporating both a pyridin-3-ol and a benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is a bi-functional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, incorporating both a pyridin-3-ol and a benzyl alcohol moiety, presents opportunities for diverse chemical modifications and applications. The pyridinol core is a key pharmacophore in various biologically active compounds, while the benzyl alcohol group offers a reactive handle for further derivatization. Understanding the precise storage and handling protocols for this compound is paramount to ensure its stability, prevent degradation, and guarantee the safety of laboratory personnel. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is fundamental to establishing appropriate storage and handling procedures. While specific experimental data for this exact molecule is not extensively published, its properties can be inferred from its constituent functional groups: a pyridin-3-ol and a benzyl alcohol.

PropertyInferred CharacteristicRationale and Key Considerations
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance Likely a solid at room temperatureSimilar heterocyclic compounds and phenols are typically solids.
Solubility Expected to have some solubility in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and limited solubility in water.The presence of hydroxyl groups and the pyridine nitrogen will contribute to polarity.
Stability Potentially sensitive to light, air (oxidation), and elevated temperatures. Hygroscopic nature is possible.Phenolic compounds are known to be susceptible to oxidation, which can be accelerated by light and heat[1]. The related compound 2-(Hydroxymethyl) pyridine is known to be hygroscopic[2].
Reactivity The phenolic hydroxyl group is weakly acidic and susceptible to oxidation. The benzylic hydroxyl group can be oxidized or undergo esterification/etherification.The pyridine ring can act as a base and may be susceptible to N-oxidation.

Hazard Identification and Safety Precautions

Given the absence of a specific Material Safety Data Sheet (MSDS) for 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, a conservative approach to safety is essential. The hazard profile can be extrapolated from structurally related compounds such as pyridines, phenols, and benzyl alcohols.

Potential Hazards:

  • Oral Toxicity: Harmful if swallowed[2][3][4].

  • Skin Irritation: May cause skin irritation[2][3][4].

  • Eye Irritation: May cause serious eye irritation[2][3][4].

  • Respiratory Irritation: May cause respiratory tract irritation[2][4].

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against potential exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye_Protection Chemical safety goggles or face shield Hand_Protection Nitrile or neoprene gloves Body_Protection Laboratory coat Respiratory_Protection Use in a chemical fume hood

Figure 1. Mandatory Personal Protective Equipment (PPE).

Storage Protocols

The stability of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is critical for the reproducibility of experimental results. The following storage protocols are designed to minimize degradation.

Short-Term Storage (≤ 1 month)

For routine laboratory use, short-term storage conditions should be carefully maintained.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Lower temperatures slow down potential degradation reactions, such as oxidation[5][6].
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the electron-rich phenol and benzyl alcohol moieties[7][8].
Light Amber vial or container stored in the darkPhenolic compounds are often light-sensitive, and exposure can lead to decomposition[1].
Container Tightly sealed glass vial with a PTFE-lined capTo prevent moisture absorption, as related compounds can be hygroscopic, and to ensure chemical compatibility[2][4].
Long-Term Storage (> 1 month)

For archival purposes, more stringent storage conditions are necessary to ensure the long-term integrity of the compound.

ParameterRecommended ConditionRationale
Temperature -20 °C or -80 °C (Frozen)Significantly reduces molecular mobility and the rate of chemical degradation[9].
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation over extended periods.
Light Amber vial stored in a light-blocking containerProvides maximum protection from photodegradation[1].
Container Tightly sealed glass vial with a PTFE-lined cap, further sealed with paraffin filmOffers a robust barrier against moisture and air ingress.
Handling Aliquot upon receiptAvoid repeated freeze-thaw cycles which can introduce moisture and promote degradation.

Handling Protocols

Proper handling techniques are essential to maintain the purity of the compound and ensure user safety.

Dispensing and Weighing
  • Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Environment: Perform all weighing and dispensing operations in a chemical fume hood to avoid inhalation of any fine particles and to protect the compound from atmospheric oxygen and moisture.

  • Inert Atmosphere: For highly sensitive applications, consider handling the compound within a glove box under an inert atmosphere.

  • Spatulas: Use clean, dry spatulas made of a non-reactive material (e.g., stainless steel or PTFE).

  • Sealing: After dispensing, flush the container with an inert gas (argon or nitrogen) before tightly resealing.

Solution Preparation
  • Solvent Selection: Use anhydrous, high-purity solvents to avoid introducing water, which could react with the compound or promote degradation.

  • Dissolution: Dissolve the compound by adding the solvent to the solid. Sonication or gentle warming (<40°C) may be used to aid dissolution if necessary, but prolonged heating should be avoided.

  • Storage of Solutions: Stock solutions should be stored under the same stringent conditions as the solid material (refrigerated or frozen, protected from light, under an inert atmosphere). The stability of the compound in solution may differ from its stability in solid form and should be evaluated for long-term experiments.

Handling_Workflow Start Start: Retrieve from Storage Equilibrate Equilibrate to Room Temperature in a Desiccator Start->Equilibrate Fume_Hood Transfer to Chemical Fume Hood Equilibrate->Fume_Hood Dispense Dispense Required Amount Fume_Hood->Dispense Reseal Flush with Inert Gas and Reseal Dispense->Reseal Return Return to Appropriate Storage Reseal->Return

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol synthesis

Technical Support Center: Ticket #5-HP-YIELD Topic: Optimization of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol Synthesis Status: Open Priority: High (Critical Path for Drug Discovery)[1] Executive Summary: The "Yield Killer...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #5-HP-YIELD Topic: Optimization of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol Synthesis Status: Open Priority: High (Critical Path for Drug Discovery)[1]

Executive Summary: The "Yield Killer" Triad

Welcome to the Technical Support Center. If you are accessing this guide, you are likely stuck at 15–30% yield with a "black tar" baseline. This specific biaryl coupling presents a perfect storm of three synthetic challenges:

  • Catalyst Deactivation: The pyridine nitrogen coordinates to Palladium, poisoning the active species.

  • Steric Hindrance: The ortho-hydroxymethyl group on the phenyl ring blocks the approach of the oxidative addition complex.

  • Protodeboronation: The 2-substituted boronic acid is electronically and sterically predisposed to lose the boron moiety before coupling occurs.

This guide moves beyond standard textbook protocols to high-fidelity, industrial-grade solutions.

Module 1: Reaction Optimization (The Engine)

Diagnostic Protocol:

  • Symptom:[1][2][3][4][5][6][7][8] Starting material (bromide) remains unreacted. -> Issue: Oxidative Addition failure (Catalyst death).

  • Symptom:[1][2][3][4][6][7][8] Bromide is consumed, but "reduced" product (benzene derivative) forms. -> Issue: Protodeboronation of the boronic acid.

The Solution: Sterically Demanding Buchwald Precatalysts

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are insufficient here. You require electron-rich, bulky biarylphosphine ligands to facilitate oxidative addition and prevent pyridine coordination.

Recommended Protocol (Gold Standard):

ComponentReagentEquiv.[2][3][5][6][7][8][9][10][11][12][13][14]Role & Rationale
Electrophile 3-(Benzyloxy)-5-bromopyridine1.0Protection is mandatory. Free phenols kill yield.[1] Use Benzyl (Bn) or MOM protection.
Nucleophile 2-(Hydroxymethyl)phenylboronic acid1.5Use excess to account for protodeboronation.[1]
Catalyst XPhos Pd G2 (or G3)0.02–0.05Critical. The XPhos ligand forms a "roof" over the Pd, preventing pyridine poisoning and accelerating coupling.
Base K₃PO₄ (Tribasic Potassium Phosphate)3.0Milder than carbonates; high solubility in water helps the biphasic interface.
Solvent 1,4-Dioxane : Water (4:[1]1)[0.2 M]Water is essential to solubilize the base and activate the boronic acid (boronate formation).
Temp 80–100 °C--

Technical Note: If the ortho-hydroxymethyl group is unprotected, it may form a cyclic boronate (oxaborole) in situ. This is actually stable, but requires sufficient water/base to hydrolyze open for transmetallation [1].

Troubleshooting Logic Flow

OptimizationLogic Start Start: Low Yield (<40%) CheckSM Analyze Crude NMR: Is Aryl Bromide remaining? Start->CheckSM YesBromide YES: Catalyst Failure CheckSM->YesBromide Bromide Intact NoBromide NO: Side Reactions CheckSM->NoBromide Bromide Gone Action1 Switch to XPhos Pd G3 Increase Temp to 100°C YesBromide->Action1 Action2 Protodeboronation detected? (Look for des-bromo pyridine) NoBromide->Action2 Action3 Slow addition of Boronic Acid (Syringe pump over 2h) Action2->Action3 Yes Action4 Check for Homocoupling Degas solvents thoroughly Action2->Action4 No

Figure 1: Decision matrix for diagnosing reaction failure based on crude NMR analysis.

Module 2: Isolation & Purification (The Landing)

The Challenge: The product, 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, is amphoteric .[1]

  • Acidic: Phenolic OH (pKa ~8–10).

  • Basic: Pyridine Nitrogen (pKa ~5).

Common Failure: Standard silica chromatography leads to "streaking" and mass loss because the pyridine sticks to the acidic silica silanols.

The "Isoelectric" Extraction Protocol

Do not rely on standard extraction. You must exploit the pH-dependent solubility.[1]

  • Deprotection Workup: Assuming you used a Benzyl group, remove it via Hydrogenolysis (Pd/C, H₂, MeOH) after the coupling.

  • The pH Swing:

    • Step A (Acid Wash): Dissolve crude in dilute HCl (pH 2). Impurities (non-basic) can be extracted into Ethyl Acetate and discarded. The product stays in the water (protonated pyridinium).

    • Step B (Neutralization): Carefully adjust the aqueous layer to pH 6–7 (the Isoelectric Point).

    • Step C (Extraction): The product is now neutral (zwitterionic form minimized). Extract exhaustively with n-Butanol or IPA/Chloroform (1:3) .[1] Standard EtOAc often fails to pull polar pyridines from water.

Purification Workflow

WorkupFlow Crude Crude Reaction Mixture (Amphoteric Product) Acidify Acidify to pH 2 (1M HCl) Wash with EtOAc Crude->Acidify OrgLayer1 Organic Layer: Non-basic Impurities (DISCARD) Acidify->OrgLayer1 AqLayer1 Aqueous Layer: Product as Pyridinium Salt Acidify->AqLayer1 Neutralize Adjust to pH 6.5 (NaHCO3) (Isoelectric Point) AqLayer1->Neutralize Extract Extract with CHCl3:IPA (3:1) x 4 Neutralize->Extract Final Concentrate & Crystallize (Avoid Silica Column) Extract->Final

Figure 2: Isoelectric point purification strategy to isolate amphoteric pyridine-phenols without chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my boronic acid converting to a cyclic boronate?

  • Answer: 2-(Hydroxymethyl)phenylboronic acid spontaneously dehydrates to form a cyclic benzoxaborole [2].[1] This species is actually more stable against protodeboronation but reacts slower in Suzuki couplings.

  • Fix: Do not dehydrate your reagents. Ensure your solvent system has at least 20% water and use a strong base (KOH or K₃PO₄) to force the equilibrium toward the open "boronate" species which is the active transmetallation partner.

Q2: Can I use the free phenol (3-hydroxypyridine) directly?

  • Answer: Technically yes, but it is not recommended for high yields. The phenoxide anion (generated by the base) is an excellent ligand for Palladium. It will compete with your phosphine ligand, generating a "dead" catalyst species.

  • Fix: Protect it as a Methoxymethyl (MOM) ether. The MOM group is robust under basic Suzuki conditions but falls off easily with mild acid during workup [3].

Q3: The product is streaking on my TLC plate. How do I calculate Rf?

  • Answer: Pyridines streak on silica due to interaction with acidic Si-OH groups.[1]

  • Fix: Pre-treat your TLC plate (and your column silica) with 1–2% Triethylamine in the eluent. This neutralizes the silica sites. Alternatively, use "Amine-functionalized Silica" for purification.[1]

References

  • Mechanism of Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Benzoxaborole Equilibrium: Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 694(22), 3533-3541. Link[1]

  • Buchwald Ligands (XPhos): Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society, 129(11), 3358–3366. Link[1]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017). Base-catalyzed protodeboronation of arylboronic acids. Journal of the American Chemical Society, 139(3), 1312-1318. Link[1]

Sources

Optimization

Technical Support Center: Formulation &amp; Solubility Troubleshooting for 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique physicochemical hurdles associated with 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique physicochemical hurdles associated with 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol .

This molecule presents a classic drug delivery challenge. Structurally, it contains a weakly basic pyridine nitrogen, a weakly acidic phenolic hydroxyl, and a hydroxymethyl group. This high density of hydrogen-bond donors and acceptors on a rigid, lipophilic biaryl scaffold results in a tightly packed crystal lattice. The thermodynamic energy required to break these intermolecular bonds is substantial, leading to notoriously poor aqueous solubility.

The following troubleshooting guide provides field-proven, self-validating methodologies to ensure your assays and in vivo studies are not compromised by compound precipitation.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is precipitating or failing to dissolve completely in my 100% DMSO stock solution. What is the root cause?

The Causality: Dimethyl sulfoxide (DMSO) is a powerful solvent because it acts as a strong hydrogen-bond acceptor, disrupting the crystal lattice of the compound. However, DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the water molecules will competitively hydrogen-bond with the DMSO, drastically reducing its capacity to solvate the target molecule. The Solution: Always use fresh, sterile, anhydrous DMSO (≥99.9% purity) stored under inert gas[1]. If precipitation occurs, gently warm the solution to 37°C and ultrasonicate for 10 minutes to provide the kinetic energy needed to break the remaining lattice interactions.

Q2: I am seeing inconsistent biological activity in my cell assays. I suspect the compound is crashing out when added to the culture media. How can I prevent this?

The Causality: This is a phenomenon known as "solvent-shift nucleation." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the local concentration of water spikes. The DMSO is rapidly displaced into the bulk aqueous phase, leaving the lipophilic biaryl core of the compound exposed to water. This thermodynamically unfavorable state forces the molecules to rapidly aggregate via ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 stacking and hydrogen bonding, forming nano-precipitates[2]. These nanoparticles reduce the effective concentration of the drug and can cause false-positive assay readouts due to light scattering or non-specific protein binding[2].
The Solution:  Never add high-concentration DMSO stocks directly to aqueous media. Instead, perform serial dilutions in 100% DMSO first, and then add the intermediate stock dropwise to rapidly swirling media to ensure instantaneous dispersal. Maintain a final DMSO concentration of ≤0.5% v/v[1].
Q3: I need to formulate this compound for in vivo dosing at high concentrations, but it is insoluble in standard saline. What is the best formulation strategy?

The Causality: For in vivo studies, you cannot rely on high concentrations of DMSO due to systemic toxicity. Because the intrinsic aqueous solubility of the biaryl core is extremely low, you must alter the microenvironment of the molecule. The Solution: The gold standard for this structural class is the formation of an inclusion complex using 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. The hydrophobic biaryl core of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol inserts into the non-polar internal cavity of the cyclodextrin ring, shielding it from water[3]. Meanwhile, the hydrophilic exterior of the HP-

-CD molecule ensures high solubility in the bulk aqueous phase, significantly improving pharmacokinetic parameters like

and bioavailability[4].

Part 2: Quantitative Data Summary

To aid in formulation selection, the following table summarizes the expected solubility profiles of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol across various vehicles based on its physicochemical properties.

Formulation VehicleEstimated Solubility LimitMechanism of SolubilizationRecommendation
Aqueous Buffer (pH 7.4) < 0.1 mg/mLIntrinsic solubilityNot Recommended (High risk of nano-precipitation)
100% Anhydrous DMSO > 25 mg/mLH-bond disruptionIdeal for Storage (Keep sealed, avoid moisture)
0.1 M HCl (pH ~1.0) ~ 2.0 mg/mLPyridine nitrogen protonationNiche Use (Gastric simulation assays)
20% w/v HP-

-CD (Aqueous)
> 10.0 mg/mLHydrophobic cavity inclusionIdeal for In Vivo Dosing (IV, IP, or PO)

Part 3: Experimental Workflows & Methodologies

Protocol A: Preparation of Assay-Ready Aqueous Dilutions (Self-Validating)

This protocol prevents solvent-shift nucleation when transitioning from DMSO stocks to aqueous biological assays.

  • Stock Preparation: Weigh the compound and dissolve it in anhydrous DMSO to create a 10 mM master stock. Vortex for 30 seconds.

  • Serial Dilution: Prepare your desired concentration curve by performing serial dilutions exclusively in 100% DMSO[1].

  • Aqueous Transition: While continuously vortexing the aqueous assay media (or using a magnetic stirrer), add the DMSO intermediate dropwise. The dilution factor should be at least 1:200 to ensure the final DMSO concentration is ≤0.5%[1].

  • Self-Validation Step: Measure the Optical Density at 600 nm (

    
    ) of the final media against a vehicle-only control. An elevated 
    
    
    
    indicates light scattering from nano-precipitates. If the
    
    
    is identical to the control, true dissolution has been achieved.

Workflow A Anhydrous DMSO Stock (10 mM) B Serial Dilution in 100% DMSO A->B Maintain Solubility C Dropwise Addition to Assay Media B->C 1:200 Dilution D Rapid Mixing (Vortex/Pipette) C->D Disperse Solute E Validation (DLS / OD600) D->E Confirm Clarity

Workflow for preparing aqueous assay dilutions from DMSO stocks to prevent solvent precipitation.

Protocol B: Preparation of HP- -CD Inclusion Complex via Ultrasonication

This protocol is designed to generate highly soluble formulations for animal dosing.

  • Host Preparation: Dissolve HP-

    
    -CD in sterile deionized water to achieve a 20% (w/v) solution. Heat the solution to 65°C with continuous magnetic stirring at 600 rpm[4].
    
  • Guest Preparation: Dissolve 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol in a minimal volume of absolute ethanol (e.g., 100 mg/mL).

  • Complexation: Add the ethanolic drug solution dropwise to the heated HP-

    
    -CD solution. Maintain heating at 65°C and transfer the vessel to an ultrasonic bath for 1 to 5 hours to maximize inclusion efficiency[4].
    
  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize (freeze-dry) for 48 hours to obtain the inclusion complex as a stable, white powder.

  • Self-Validation Step: Reconstitute a small aliquot of the lyophilized powder in standard saline. It should dissolve instantaneously to form a completely clear solution. Any turbidity indicates incomplete complexation or un-encapsulated free drug.

Cyclodextrin Drug 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol (Hydrophobic Biaryl Core) Process Ultrasonication (65°C) & Lyophilization Drug->Process CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Process Complex Inclusion Complex (Enhanced Solubility) Process->Complex Thermodynamic Stabilization

Mechanism of HP-β-CD inclusion complexation to enhance aqueous solubility of the target compound.

References

Sources

Troubleshooting

Technical Support Center: Purification Optimization for 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

Executive Summary This guide addresses the purification challenges of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol . This molecule presents a "perfect storm" of purification difficulties: it is amphoteric (zwitterionic), high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification challenges of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol . This molecule presents a "perfect storm" of purification difficulties: it is amphoteric (zwitterionic), highly polar, and contains a benzyl alcohol moiety susceptible to oxidation.

Standard normal-phase chromatography often fails here, resulting in broad streaking or irreversible adsorption. This guide prioritizes orthogonal selectivity —using pH control to manipulate the molecule's ionization state for efficient isolation and metal scavenging.

Module 1: Chromatography Optimization
Q1: Why does my compound streak or stick irreversibly to standard silica gel?

A: The streaking is caused by the amphoteric nature of the 3-hydroxypyridine core.

  • Mechanism: The pyridine nitrogen (pKa ~4.8) interacts strongly with acidic silanols on the silica surface. Simultaneously, the phenolic hydroxyl (pKa ~8.7) allows for H-bonding.

  • The Fix: You must suppress ionization or block silanols.

Recommended Protocol: "Buffered" Normal Phase Do not use pure EtOAc/Hexane. You must use a modifier.

  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: 10% Methanol in DCM containing 1% Triethylamine (TEA) or 1% NH₄OH .

  • Gradient: 0% to 50% B.

  • Note: The amine modifier blocks the acidic silanols, allowing the pyridine to elute as a sharp peak.

Q2: Normal phase is still insufficient. How do I develop a Reverse Phase (C18) method?

A: Reverse phase is superior for this molecule due to its polarity. However, pH control is critical to prevent "split peaks" caused by the compound existing in multiple protonation states.

The "pH Switch" Strategy: You must operate at a pH where the molecule is neutral to maximize retention and peak shape.

  • Target pH: ~6.5 (The Isoelectric Point).

  • Buffer: 10 mM Ammonium Acetate (pH 6.5).

ParameterAcidic Method (0.1% Formic Acid)Neutral Method (10mM NH₄OAc)Recommendation
Species Form Cationic (Pyridine-H⁺)Neutral / ZwitterionicNeutral
Retention Weak (Elutes near void)Moderate to StrongNeutral
Peak Shape Sharp, but poor separation from polar impuritiesBroad if not buffered; Sharp if bufferedNeutral
Solubility HighModerateNeutral
Module 2: Workup & Isolation (The "Recovery" Phase)
Q3: I am losing product during aqueous extraction. Where is it going?

A: Your product is water-soluble at both low pH (cation) and high pH (anion).

  • The Trap: If you wash with 1M HCl, the pyridine protonates and stays in the water. If you wash with 1M NaOH, the phenol deprotonates and stays in the water.

The Fix: Isoelectric Extraction

  • Monitor pH: Adjust the aqueous layer to pH 6.0–7.0 .

  • Salting Out: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic neutral species (Salting-out effect).

  • Solvent: Use n-Butanol or 2-MeTHF for extraction. DCM is often too non-polar to pull this molecule out of water efficiently.

pH_Species_Flow cluster_acid pH < 4.0 cluster_neutral pH 6.0 - 7.0 cluster_basic pH > 9.0 Cation Cationic Species (Water Soluble) Neutral Neutral/Zwitterion (Organic Soluble) Cation->Neutral Add Base (NaHCO3) Neutral->Cation Add Strong Acid Anion Anionic Species (Water Soluble) Neutral->Anion Add Strong Base (NaOH) Anion->Neutral Add Acid (HCl)

Caption: Figure 1. pH-dependent speciation of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol. Isolation is only efficient in the green zone.

Module 3: Scavenging & Polishing (Impurity Removal)
Q4: How do I remove Palladium (Pd) residues from the Suzuki coupling?

A: The pyridine nitrogen and the benzyl alcohol can chelate Pd, making standard washes ineffective.

Protocol: The Thiol-Silica Scavenge Do not rely on crystallization alone.

  • Dissolve crude mixture in THF/MeOH (10:1).

  • Add SiliaMetS® Thiol or MP-TMT resin (3 equivalents relative to expected Pd mass).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm pad.

  • Alternative: If resin is unavailable, wash the organic layer with 10% aqueous NaHSO₃ (Sodium Bisulfite) at 50°C. This reduces Pd(II) to Pd(0) colloids or water-soluble complexes [1].

Q5: I see a +16 mass impurity (M+16). What is it?

A: This is likely the N-oxide or the benzyl aldehyde (oxidation of the hydroxymethyl group).

  • Cause: 3-hydroxypyridines are electron-rich and prone to oxidation in air, especially in solution.

  • Prevention:

    • Degas all solvents with Nitrogen/Argon.

    • Avoid prolonged storage in solution.

    • Add a trace of antioxidant (e.g., BHT) if the protocol permits.

Module 4: Crystallization Strategy
Q6: The product oils out instead of crystallizing. How do I fix this?

A: "Oiling out" indicates the compound is too soluble in the impurities or the solvent polarity is mismatched.

The "Anti-Solvent" Drop Method:

  • Dissolve the crude oil in the minimum amount of Hot Isopropanol (IPA) or Ethanol .

  • Slowly add Heptane or Toluene dropwise while stirring hot until a slight turbidity persists.

  • Allow to cool very slowly to room temperature, then to 4°C.

  • Critical Step: If oiling occurs, reheat to dissolve and add a seed crystal . If no seed is available, scratch the glass surface to induce nucleation.

Summary Workflow

Purification_Workflow cluster_workup Workup Phase cluster_purification Purification Phase Start Crude Reaction Mixture Step1 Filter (Celite) Remove Bulk Pd Start->Step1 Step2 pH Adjustment Target pH 6.5 Step1->Step2 Step3 Extraction (n-Butanol or 2-MeTHF) Step2->Step3 Decision Purity > 85%? Step3->Decision Flash Flash Chromatography (C18 / NH4OAc Buffer) Decision->Flash No Scavenge Pd Scavenging (Thiol Resin / NaHSO3) Decision->Scavenge Yes Flash->Scavenge Final Crystallization (IPA / Heptane) Scavenge->Final

Caption: Figure 2. Optimized decision tree for the purification of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol.

References
  • Bullock, K. M., Mitchell, M. B., & Toczko, J. F. (2008).[1] Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. Link

  • ChemicalBook. (2024).[2] 3-Hydroxypyridine Properties and pKa Data. ChemicalBook Database. Link

  • Li, J. J. (2014).[2] Name Reactions for Homologations-I: Suzuki-Miyaura Coupling. Springer. Link

  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

Sources

Optimization

Controlling side reactions during hydroxymethyl group introduction

Technical Support Center: Synthetic Chemistry Division Ticket ID: #HM-8492 Subject: Precision Control of Hydroxymethylation Side Reactions Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthetic Chemistry Division Ticket ID: #HM-8492 Subject: Precision Control of Hydroxymethylation Side Reactions Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview: The Hydroxymethylation Paradox

Welcome to the Technical Support Center. You have reached out regarding the introduction of hydroxymethyl groups (-CH₂OH).[1][2][3][4][5] This transformation is deceptively simple in theory but notoriously difficult to control in practice due to the high reactivity of formaldehyde and its equivalents.

The core challenge lies in the "Reactivity Cascade." Once a hydroxymethyl group is introduced, the product often becomes more reactive than the starting material (in aldol-type manifolds) or susceptible to immediate side pathways like disproportionation.

This guide is structured to troubleshoot these specific failure modes across three dominant methodologies: Base-Mediated Aldol , Organocatalysis , and Transition Metal C-H Activation .

Module 1: Base-Mediated Aldol (The "Classic" Manifold)

Context: You are reacting an enolizable ketone or aldehyde with formaldehyde (or a surrogate) using a base.

Critical Failure Mode 1: The Poly-Hydroxymethylation Loop

Symptom: You want a mono-hydroxymethylated product, but you isolate bis- or tris-hydroxymethylated byproducts (e.g., the "Tollens' condensation" route).

  • Root Cause: The introduction of an electron-withdrawing -CH₂OH group increases the acidity of the remaining

    
    -protons. The product enolizes faster than the starting material.
    
  • Troubleshooting Protocol:

    • Switch to Kinetic Control: Do not use thermodynamic bases (e.g., NaOH, KOH, carbonate) at room temperature.

      • Action: Use Lithium Diisopropylamide (LDA) at -78°C .

      • Why: LDA quantitatively deprotonates the substrate before formaldehyde is added. The reaction becomes stoichiometric rather than catalytic, preventing the product from re-entering the enolization cycle.

    • The "Reverse Addition" Technique:

      • Action: Add the pre-formed enolate slowly into a solution of formaldehyde (monomer source).

      • Why: This keeps the concentration of enolate low relative to the electrophile, favoring a single reaction event, though this is less effective than kinetic control for preventing poly-substitution if the product is more acidic.

Critical Failure Mode 2: The Cannizzaro Trap

Symptom: Your aldehyde substrate disappears, but you isolate the corresponding alcohol and carboxylic acid instead of the hydroxymethylated adduct.

  • Root Cause: In the presence of hydroxide bases, non-enolizable aldehydes (or formaldehyde itself) undergo disproportionation.

  • Troubleshooting Protocol:

    • Eliminate Hydroxide: The Cannizzaro reaction requires a dianion intermediate usually accessible only with hard nucleophiles like

      
      .
      
      • Action: Switch to non-nucleophilic bases (DBU, DIPEA) or non-aqueous conditions (NaH in THF).

    • Control Formaldehyde Source: Aqueous formalin (37%) stabilizes the hydrate form (

      
      ), which is less reactive in the desired Aldol but prone to side reactions.
      
      • Action: Use Paraformaldehyde depolymerized in situ or 1,3,5-Trioxane with a Lewis Acid.

Module 2: Organocatalysis (The Asymmetric Solution)

Context: Using proline derivatives (e.g., Hayashi-Jørgensen or Takemoto catalysts) for enantioselective hydroxymethylation.

Critical Failure Mode: Catalyst Deactivation & Low Conversion

Symptom: The reaction stalls after 20-30% conversion.

  • Root Cause: Formaldehyde is often supplied as formalin (aqueous).[3] Water hydrolyzes the iminium/enamine intermediate essential for the catalytic cycle.

  • Troubleshooting Protocol:

    • The "Surrogate" Strategy: Do not use formalin.

    • Action: Use Formaldehyde Surrogates that release anhydrous HCHO slowly.

    • Protocol:

      • Use Paraformaldehyde (PFA) .

      • Add a catalytic amount of base (if using Takemoto catalyst) to trigger depolymerization.

      • Citation: The use of PFA with piperidine-based catalysts has been shown to suppress side reactions and improve enantioselectivity by maintaining low instantaneous concentrations of free aldehyde [1].

Module 3: Transition Metal C-H Activation

Context: Direct functionalization of arenes or heteroarenes using Palladium or Photoredox catalysis.

Critical Failure Mode: Regio-Scrambling

Symptom: Hydroxymethylation occurs at multiple C-H sites (ortho/meta/para mixtures).

  • Root Cause: Lack of a dominant directing group (DG) or competitive binding.

  • Troubleshooting Protocol:

    • DG Hierarchy: Palladium prefers N-donors (pyridines, amides) over weak O-donors.

    • Action: Install a transient Directing Group (e.g., a removable amide or oxime) if the native substrate lacks one.

    • Protocol: Use Pd(OAc)₂ with a strong oxidant (PhI(OAc)₂) to generate a Pd(IV) intermediate that is highly selective for the ortho position relative to the DG [2].

Visualizing the Control Logic

The following diagram illustrates the decision matrix for selecting the correct protocol to minimize side reactions based on your substrate.

Hydroxymethylation_Control Substrate Substrate Analysis Enolizable Enolizable (Ketone/Aldehyde) Substrate->Enolizable NonEnolizable Non-Enolizable (Arene/Heteroarene) Substrate->NonEnolizable PolySub_Risk Risk: Poly-addition Enolizable->PolySub_Risk High Acidity Cannizzaro_Risk Risk: Cannizzaro Enolizable->Cannizzaro_Risk Base Sensitive Regio_Risk Risk: Regio-scrambling NonEnolizable->Regio_Risk C-H Activation Radical_Risk Risk: Over-oxidation NonEnolizable->Radical_Risk Radical Method Solution_LDA Sol: Kinetic Control (LDA, -78°C) PolySub_Risk->Solution_LDA Solution_Organo Sol: Organocatalysis (Anhydrous PFA) Cannizzaro_Risk->Solution_Organo Solution_Pd Sol: Pd-Catalysis (Directing Group) Regio_Risk->Solution_Pd Solution_Photo Sol: Photoredox (Methanol Radical) Radical_Risk->Solution_Photo

Figure 1: Strategic decision tree for selecting hydroxymethylation conditions based on substrate class and primary side-reaction risks.

Troubleshooting Matrix: Rapid Response

Use this table to diagnose your current experimental failure.

SymptomProbable CauseCorrective ActionMechanism
Product is a diol/triol Thermodynamic control; Product is more acidic than SM.Use LDA (1.1 equiv) at -78°C. Quench cold.Enforce Kinetic Control (Single deprotonation).
Aldehyde SM consumed, Alcohol/Acid formed Cannizzaro Reaction.Switch solvent to THF/DCM (Anhydrous). Avoid NaOH/KOH.Eliminate dianion formation required for hydride transfer.
Formation of Methylene (=CH₂) Dehydration of the aldol adduct.Lower reaction temperature; Avoid acidic workup.Eliminate E1cB or acid-catalyzed elimination pathways.
Low Yield with Heteroarenes Radical quenching by Oxygen.Degas solvents (Freeze-Pump-Thaw x3).Photoredox requires oxygen-free environment for radical chain [3].
No Reaction (Pd-Catalysis) Directing Group mismatch.Ensure DG is sp² hybridized (Pyridine, Amide).Pd(II) requires specific coordination geometry for C-H insertion.

Detailed Protocol: Photoredox C-H Hydroxymethylation

For heteroarenes where base chemistry fails, we recommend the radical methylation protocol using methanol as the reagent. This method avoids the "Aldol" manifold entirely.[6]

Target: Heteroarenes (Quinolines, Isoquinolines). Reagents:

  • Iridium Photocatalyst:

    
     (1 mol%)
    
  • Reagent/Solvent: Methanol (Serve as both solvent and hydroxymethyl source)

  • Additives: TFA (Trifluoroacetic acid) to activate the heterocycle.

Step-by-Step:

  • Preparation: Dissolve substrate (0.2 mmol) and photocatalyst in Methanol (2.0 mL).

  • Activation: Add TFA (1.0 equiv). Note: Protonation makes the heterocycle more electrophilic, receptive to nucleophilic hydroxymethyl radicals.

  • Degassing: Sparge with Argon for 15 minutes. Critical Step: Oxygen quenches the hydroxymethyl radical.

  • Irradiation: Irradiate with Blue LEDs (34 W, 450 nm) for 12-24 hours.

  • Workup: Neutralize with saturated NaHCO₃ before extraction.

Why this works: The photocatalyst generates a


 radical from methanol via Hydrogen Atom Transfer (HAT). This radical attacks the protonated heterocycle.[7] Since the product is an alcohol, it does not further react under these radical conditions, preventing poly-alkylation [3].

References

  • Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates. Source: Organic Letters (ACS Publications) URL:[Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Source: Journal of the American Chemical Society (PMC) URL:[Link]

  • Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases. Source: The Journal of Organic Chemistry URL:[Link]

  • Mechanistic insights into formose side reactions: Cannizzaro disproportionation. Source: NIH/PubMed URL:[Link]

Sources

Troubleshooting

Enhancing stability of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous stability of amphoteric, multi-functional small molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous stability of amphoteric, multi-functional small molecules.

5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol presents a unique formulation challenge. It contains a basic pyridine nitrogen, an acidic phenolic-like hydroxyl group (pyridin-3-ol), and a primary alcohol (hydroxymethyl group). This combination makes the molecule highly susceptible to pH-dependent precipitation, auto-oxidation, and transition-metal-catalyzed degradation.

This guide is designed to move beyond basic troubleshooting. It provides the mechanistic causality behind your observations and offers self-validating, step-by-step protocols to engineer robust aqueous formulations.

Part 1: Diagnostic Matrix for Aqueous Instability

Before adjusting your formulation, you must distinguish between physical instability (precipitation) and chemical instability (degradation). Use the table below to diagnose your specific issue.

Observed SymptomPrimary Root CauseMechanistic ExplanationImmediate Corrective Action
Cloudiness / Precipitation at pH 7.0–7.4 Isoelectric PrecipitationThe molecule is amphoteric (pKa ~4.8 for pyridine N; ~8.7 for OH). At physiological pH, it exists in its neutral/zwitterionic state, minimizing thermodynamic solubility [1].Shift pH to < 5.5 or > 8.5, or introduce a solubilizing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Solution turns yellow/brown over time Auto-oxidation of the Pyridinol RingElectron-rich pyridin-3-ol rings are highly susceptible to oxidation, generating colored quinone-like polymeric degradants.Purge solvents with Argon/N₂; add chelators (EDTA) and sacrificial antioxidants (Ascorbic Acid).
Loss of API potency in alkaline media (pH > 8.5) Hydroxymethyl OxidationThe primary alcohol on the phenyl ring is prone to oxidation into an aldehyde or carboxylic acid, a reaction accelerated in basic aqueous environments [2].Avoid alkaline buffers; maintain pH between 5.5–6.5. Protect from light.

Part 2: Deep-Dive FAQs & Troubleshooting

Q1: I need to use this compound in a physiological buffer (pH 7.4) for cell assays, but it crashes out of solution immediately. Is the compound degrading? A1: No, this is a physical solubility issue, not chemical degradation. Because the basic pyridine nitrogen (pKa ~4.8) and the acidic hydroxyl group (pKa ~8.7) bracket the physiological pH, the molecule carries a net-zero charge at pH 7.4 [1]. This lack of ionization eliminates ion-dipole interactions with water, driving the hydrophobic phenyl rings to aggregate. To resolve this without altering the pH, you must mask the hydrophobic domains using cyclodextrin complexation (see Protocol A).

Q2: My LC-MS data shows a +14 Da and +16 Da mass shift after storing the aqueous stock for a week. What is the mechanism? A2: A +16 Da shift indicates oxygen insertion (oxidation of the electron-rich pyridinol ring), while a +14 Da shift (loss of 2H, gain of 1O) specifically points to the oxidation of your hydroxymethyl group (-CH₂OH) to an aldehyde (-CHO) [2]. This is a classic Fenton-type oxidative degradation driven by dissolved oxygen and trace transition metals in your water or buffer salts. You must implement a strict antioxidant and chelator regimen (see Protocol B).

Q3: Can I just use a co-solvent like DMSO or Ethanol to keep it stable? A3: While co-solvents lower the dielectric constant of the aqueous solution and can temporarily improve solubility, they do not protect the hydroxymethyl group from oxidation and can sometimes accelerate peroxide formation if the co-solvent itself degrades (e.g., PEG or Tween) [3]. Co-solvents should be used sparingly (≤5% v/v) and always in conjunction with chemical stabilizers.

Part 3: Mechanistic Visualizations

To successfully formulate this compound, you must understand how pH dictates both its physical state and its chemical vulnerability.

Speciation LowPH Acidic Media (pH < 4.5) Cationic Form (Protonated Pyridine N) Stable High Solubility (Most Stable State) LowPH->Stable Optimal Ion-Dipole Interaction MidPH Physiological Media (pH 6.0 - 7.5) Neutral / Zwitterionic Form (Lowest Solubility) Precip Risk: Rapid Precipitation (Hydrophobic Aggregation) MidPH->Precip Net Zero Charge HighPH Alkaline Media (pH > 8.5) Anionic Form (Deprotonated Phenol OH) Oxid Risk: Rapid Auto-Oxidation (Hydroxymethyl Degradation) HighPH->Oxid Electron-Rich Vulnerability

Figure 1: pH-dependent speciation of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol and associated stability risks.

Workflow API Raw API (Prone to Oxidation) CD HP-β-CD Complexation API->CD Steric Shielding AO Antioxidant Matrix (EDTA + Ascorbate) CD->AO Radical Quenching Buffer pH 5.5-6.0 Citrate Buffer AO->Buffer Ionization Control Final Stable Aqueous Formulation Buffer->Final Ready for Assay

Figure 2: Sequential formulation workflow to guarantee physical and chemical stability.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Preparation of a Self-Validating HP-β-Cyclodextrin Inclusion Complex

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity and a hydrophilic exterior. By encapsulating the phenyl/pyridinol moiety, HP-β-CD physically shields the labile hydroxymethyl group from dissolved oxygen and prevents the intermolecular stacking that causes precipitation at pH 7.4[4].

Materials:

  • 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol (API)

  • HP-β-CD (Molar mass ~1400 g/mol )

  • HPLC-grade Water (Degassed)

Step-by-Step Methodology:

  • Phase-Solubility Validation (Job's Plot): Before bulk preparation, validate the stoichiometry. Prepare equimolar stock solutions (e.g., 10 mM) of API and HP-β-CD. Mix them in varying volume ratios (0:10, 1:9 ... 10:0) while keeping the total volume constant. Measure UV absorbance at the API's λ_max. A peak at the 0.5 mole fraction confirms a 1:1 inclusion complex.

  • Solvent Preparation: Purge HPLC-grade water with Argon for 15 minutes to displace dissolved oxygen.

  • Host Dissolution: Dissolve HP-β-CD in the degassed water to create a 20% (w/v) solution. Stir at 300 RPM at ambient temperature until completely clear.

  • Guest Incorporation: Slowly add the API powder to the vortex of the stirring HP-β-CD solution. Ensure the molar ratio of API to HP-β-CD does not exceed 1:2 to guarantee complete encapsulation.

  • Equilibration: Protect the flask from light (wrap in foil) and stir continuously for 24–48 hours at room temperature. Do not heat, as elevated temperatures decrease the stability constant of cyclodextrin complexes.

  • Filtration: Filter the equilibrated solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed API.

Protocol B: pH-Controlled Antioxidant Matrix Formulation

Causality: Even with complexation, trace heavy metals in buffer salts can catalyze the oxidation of the hydroxymethyl group via Fenton chemistry. EDTA chelates these metals, while Ascorbic acid acts as a sacrificial electron donor to protect the pyridinol ring. Citrate buffer is chosen over phosphate because phosphate can sometimes catalyze the degradation of phenolic compounds [3].

Materials:

  • 0.1 M Citrate Buffer (pH 6.0)

  • Disodium EDTA

  • L-Ascorbic Acid

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M Citrate buffer and adjust the pH to exactly 6.0. This pH is carefully chosen to be slightly above the pyridine pKa (~4.8) but well below the hydroxyl pKa (~8.7), balancing solubility with protection against base-catalyzed hydroxymethyl oxidation.

  • Chelator Addition: Add Disodium EDTA to a final concentration of 0.05% (w/v). Stir until dissolved.

  • Antioxidant Addition: Add L-Ascorbic Acid to a final concentration of 0.1% (w/v). Critical Note: Ascorbic acid degrades rapidly in water; this step must be done immediately prior to adding your API/Cyclodextrin complex.

  • Integration: Combine the stabilized buffer matrix 1:1 with the filtered HP-β-CD/API complex from Protocol A.

  • Storage: Aliquot the final formulation into amber glass vials (to prevent photolytic cleavage of the pyridinol ring). Flush the headspace of each vial with Argon before sealing. Store at 4°C.

References

  • National Center for Biotechnology Information. "3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem." PubChem, U.S. National Library of Medicine. Available at:[Link]

  • Donia, A., et al. "Mechanistic insights into the selective oxidation of 5-(hydroxymethyl)furfural over silver-based catalysts." Catalysis Science & Technology, Royal Society of Chemistry, 2020. Available at:[Link]

  • Meyer, A., et al. "Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review." Pharmaceutics, MDPI, 2023. Available at:[Link]

  • Wadhwa, G., et al. "Cyclodextrins, Natural Compounds, and Plant Bioactives—A Nutritional Perspective." Foods, MDPI (via PMC), 2021. Available at:[Link]

Optimization

Technical Support Center: HPLC Optimization for 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

Case Reference: Tailing Resolution for Amphoteric Pyridinyl-Phenol Derivatives Assigned Specialist: Senior Application Scientist, Separation Science Division The Chemistry of the Problem (Root Cause Analysis) To fix the...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: Tailing Resolution for Amphoteric Pyridinyl-Phenol Derivatives Assigned Specialist: Senior Application Scientist, Separation Science Division

The Chemistry of the Problem (Root Cause Analysis)

To fix the tailing, you must first understand the "patient." Your molecule, 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol , presents a classic "push-pull" challenge in chromatography due to its amphoteric nature.

Molecular Profile & Interaction Points
  • The Culprit (Pyridine Nitrogen): The heterocyclic nitrogen is basic (estimated pKa ~5.2–5.6). At neutral pH (6–7), a significant portion exists as the protonated cation (

    
    ).
    
  • The Complication (Phenolic -OH): The hydroxyl group at position 3 adds acidity (pKa ~8.5–9.0) and polarity, making the molecule sensitive to secondary hydrogen bonding.

  • The Mechanism of Tailing: The primary cause of tailing for this specific scaffold is Ion-Exchange Interaction .

    • Standard silica columns have residual surface silanols (

      
      ) with a pKa of ~3.5–4.5.
      
    • If your mobile phase pH is between 4 and 7, silanols are ionized (

      
      ) and your pyridine is protonated (
      
      
      
      ).
    • Result: The molecule "sticks" to the column surface via strong ionic attraction rather than partitioning smoothly, causing the "shark fin" tail.[1]

Troubleshooting Decision Matrix

Before changing your method, execute this logic flow to isolate the variable.

TroubleshootingFlow Start START: Peak Asymmetry > 1.5 CheckLoad Step 1: Check Mass Load (Inject 1/10th concentration) Start->CheckLoad LoadResult Did peak shape improve? CheckLoad->LoadResult Overload Diagnosis: Column Overload Action: Dilute sample or increase column capacity LoadResult->Overload Yes CheckpH Step 2: Check Mobile Phase pH LoadResult->CheckpH No pHZone Is pH between 4.0 - 7.0? CheckpH->pHZone Silanol Diagnosis: Silanol Interaction (Most Likely) pHZone->Silanol Yes CheckCol Step 3: Check Column Type pHZone->CheckCol No (Already Low/High) ActionLowPH Action A: Lower pH to < 3.0 (Protonates Silanols) Silanol->ActionLowPH ActionHighPH Action B: Raise pH to > 10.0 (Deprotonates Pyridine) *Requires Hybrid Column Silanol->ActionHighPH ColType Is it standard Silica C18? CheckCol->ColType ColType->CheckLoad No (Already High Perf) SwitchCol Action: Switch to End-capped, Polar-Embedded, or Hybrid (BEH) ColType->SwitchCol Yes

Figure 1: Systematic troubleshooting workflow for diagnosing peak tailing sources.

Mobile Phase Optimization (The First Line of Defense)

If the decision tree points to Silanol Interaction (which is 90% likely for pyridine-3-ol derivatives), use one of these two mobile phase strategies.

Strategy A: The "Silanol Suppression" Method (Recommended)

This method forces the surface silanols to remain neutral (


), preventing them from grabbing the positively charged pyridine nitrogen.
  • Protocol:

    • Buffer: Use 10–20 mM Ammonium Formate or Phosphate.

    • pH Adjustment: Adjust aqueous mobile phase to pH 2.5 – 3.0 using Formic Acid or Phosphoric Acid.

    • Why it works: At pH 2.5, the silanols (pKa ~4) are fully protonated (neutral). Although your molecule is positively charged, there is no negative site on the column to bind to.

Strategy B: The "Sacrificial Base" Method

If you cannot use low pH (e.g., stability concerns), add a competing base to the mobile phase.

  • Additive: Triethylamine (TEA).[2]

  • Concentration: 5–10 mM in the aqueous phase.

  • Mechanism: TEA is a stronger base than your pyridine derivative. It saturates the active silanol sites, effectively "capping" them dynamically so your analyte passes through unhindered.

  • Warning: TEA is not LC-MS friendly (causes signal suppression). For LC-MS, use Ammonium Formate/Acetate buffers instead.

Quantitative Comparison of Strategies
ParameterLow pH (2.5)High pH (10.0)TEA Additive
Silanol State Neutral (

)
Ionized (

)
Blocked by TEA
Analyte State Cationic (

)
Neutral (

)
Cationic/Neutral
Column Requirement Standard C18Hybrid (BEH) OnlyStandard C18
MS Compatibility Excellent (Formate)Good (Ammonium Hydroxide)Poor (Suppression)

Stationary Phase Selection

If mobile phase adjustments fail, your column chemistry is likely insufficient for this basic analyte.

The "Self-Validating" Column Test

To confirm if the column is the issue, calculate the USP Tailing Factor (


) :


Where

is peak width at 5% height, and

is the distance from peak front to center.
  • Target:

    
     (Excellent), 
    
    
    
    (Acceptable).
  • Failure: If

    
     despite pH optimization, replace the column.
    
Recommended Column Technologies[3]
  • Bridged Ethyl Hybrid (BEH) C18:

    • Why: These particles are resistant to high pH (up to pH 12). This allows you to run at pH 10, deprotonating the pyridine nitrogen completely, eliminating the ionic interaction.

  • Charged Surface Hybrid (CSH):

    • Why: These columns have a slight positive surface charge that electrostatically repels the protonated pyridine base, forcing it into the pores for proper hydrophobic retention without tailing.

  • Polar-Embedded / Polar-Endcapped:

    • Why: A polar group (carbamate/amide) near the surface creates a "water shield" that prevents the analyte from reaching the deep, acidic silanols.

Experimental Protocol: The "Golden Standard" Method

For 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, start with this robust baseline method.

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) Mobile Phase B: Acetonitrile + 0.1% Formic Acid Column: C18 End-capped (3.5 µm or 1.7 µm), 4.6 x 100 mm Gradient:

  • 0 min: 5% B

  • 10 min: 95% B

  • 12 min: 95% B

  • 12.1 min: 5% B (Re-equilibration)

Validation Step: Inject the sample. If tailing persists (


), add 10 mM Ammonium Formate  to Mobile Phase A. The added ionic strength helps mask secondary interactions.

References

  • BenchChem Technical Support. (2025).[2] Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting: Analysis of Basic Compounds. Retrieved from

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from

  • Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC: Silanol Activity. Retrieved from

  • Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC? Retrieved from

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

[1] Case ID: SYN-PYR-502 Status: Active Topic: Synthetic Route Optimization & Troubleshooting Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: SYN-PYR-502 Status: Active Topic: Synthetic Route Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Molecule Profile[1]

Target Molecule: 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol Chemical Class: Biaryl / 3-Hydroxypyridine Scaffold Key Challenges:

  • Amphoteric Nature: The presence of a basic pyridine nitrogen and an acidic phenolic hydroxyl creates a zwitterionic character, complicating purification.

  • Ortho-Substitution Sterics: The 2-hydroxymethyl group on the phenyl ring introduces steric hindrance near the biaryl axis, slowing down transmetalation in cross-coupling reactions.

  • Catalyst Poisoning: Unprotected pyridines can coordinate to Palladium (Pd), quenching the active catalyst species.[2]

This guide outlines two validated synthetic routes and a comprehensive troubleshooting matrix.

Decision Matrix: Selecting Your Route

Before starting, select the route based on your available reagents and scale.

SynthesisDecision Start Select Starting Material Q1 Is 2-(hydroxymethyl) phenylboronic acid available? Start->Q1 RouteA ROUTE A: Stepwise (Recommended for Scale-Up) Q1->RouteA No (Use Ester/Aldehyde) RouteB ROUTE B: Direct Coupling (Recommended for Discovery/mg scale) Q1->RouteB Yes (or Benzoxaborole) DescA 1. Suzuki (Ester) 2. Reduction 3. Deprotection RouteA->DescA DescB 1. Suzuki (Free OH) 2. Deprotection RouteB->DescB

Figure 1: Synthetic strategy decision tree based on reagent availability and scale.

Route A: The "Robust" Stepwise Protocol (Recommended)

This route avoids the instability of free benzylic alcohols during the coupling step by carrying a masked equivalent (ester) through the cross-coupling.

Phase 1: Protection of 5-Bromo-3-pyridinol

Why: The free phenol poisons the Pd catalyst and complicates purification.

  • Reagents: 5-bromo-pyridin-3-ol, MOM-Cl (Methoxymethyl chloride), DIPEA, DCM.[1]

  • Yield Target: >85%

Phase 2: Suzuki-Miyaura Coupling

Reaction: 5-bromo-3-(methoxymethoxy)pyridine + 2-(methoxycarbonyl)phenylboronic acid.[1]

ParameterSpecificationRationale
Catalyst Pd(dppf)Cl₂[1]·DCM (3-5 mol%)The bidentate ligand (dppf) prevents Pd-coordination to the pyridine nitrogen [1].
Base K₃PO₄ (3.0 equiv)Anhydrous phosphate is superior to carbonate for sterically hindered substrates.
Solvent 1,4-Dioxane / Water (4:[1][3]1)Water is strictly required to activate the boronic acid, but excess water promotes protodeboronation.
Temp 90°CHigh temperature needed to overcome the ortho-steric barrier.

Protocol:

  • Charge flask with MOM-protected bromide (1.0 eq), Boronic ester (1.2 eq), and K₃PO₄ (3.0 eq).[1]

  • CRITICAL: Degas solids by vacuum/N₂ backfill (3 cycles). Oxygen kills the active Pd(0) species immediately.

  • Add degassed Dioxane/Water mixture.[3]

  • Add Pd(dppf)Cl₂ last under positive N₂ flow.

  • Heat to 90°C for 4-12 hours. Monitor for the disappearance of the bromide.

Phase 3: Global Reduction & Deprotection

Reaction: Reduction of the ester to benzylic alcohol and cleavage of MOM group.

  • Step 3a (Reduction): Treat the crude biaryl ester with LiAlH₄ (2.5 eq) in THF at 0°C.

    • Note: NaBH₄ is often insufficient for conjugated aromatic esters; LAH ensures complete conversion.

  • Step 3b (Deprotection): Treat the isolated alcohol with 6M HCl in MeOH (1:1) at RT for 2 hours.

    • Self-Validating Check: The product will likely become water-soluble. Neutralize to pH 7 to precipitate or extract into EtOAc/n-Butanol.

Troubleshooting & FAQs

Issue 1: "My Suzuki reaction turns black immediately and stalls."

Diagnosis: "Palladium Black" formation.[4] The active catalyst is aggregating and precipitating out of solution before the catalytic cycle is complete. Root Cause:

  • Oxygen Leak: The most common cause.

  • Ligand Dissociation: Monodentate ligands (like PPh₃ in Pd(PPh₃)₄) fall off easily, allowing the pyridine nitrogen to bind to the Pd, deactivating it.

Solution:

  • Switch Catalyst: Move to Pd(dppf)Cl₂ or XPhos Pd G3 . These bulky, electron-rich ligands bind tightly to Pd and prevent pyridine interference [2].[1]

  • Degassing: Do not just bubble N₂. Use the "Freeze-Pump-Thaw" method if possible, or vigorous sparging for >15 mins.[1]

Issue 2: "I see a spot on TLC that corresponds to the starting boronic acid, but it won't react."

Diagnosis: Protodeboronation.[2][5][6] Mechanism: The C-B bond in 2-substituted aryl boronic acids is labile. Under basic, aqueous conditions, the boronic acid group is replaced by a proton (H), yielding unsubstituted benzene/ester.[1]

Solution:

  • Reduce Water: Switch to anhydrous conditions using CsF or K₂CO₃ in dry DMF/Toluene.

  • Boronate Switch: Use the MIDA boronate or Pinacol ester instead of the free boronic acid. They release the active species slowly, keeping the concentration low and preventing side reactions [3].

Issue 3: "I cannot isolate the final product; it streaks on silica."

Diagnosis: Zwitterionic behavior. Explanation: The product has a basic pyridine (pKa ~5) and an acidic phenol (pKa ~9). On normal silica (acidic), the pyridine sticks. On alumina (basic), the phenol sticks.

Purification Protocol:

  • Deactivation: Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexanes.

  • Eluent: Use DCM : Methanol (95:5) + 1% NH₄OH . The ammonia suppresses ionization.

  • Alternative: Use C18 Reverse Phase chromatography (Water/Acetonitrile with 0.1% Formic Acid). The product will elute cleanly.

Mechanistic Visualization: The "Lactone" Trap

A common pitfall in this specific synthesis (ortho-hydroxymethyl biaryls) is the formation of a lactone intermediate if the oxidation state is not controlled.

LactoneTrap cluster_legend Troubleshooting Tip Substrate 2-(3-pyridyl) benzoic acid/ester Lactone Lactone Intermediate (Cyclized) Substrate->Lactone Acidic Workup (Spontaneous Cyclization) Target Target Diol (Open Form) Lactone->Target LiAlH4 Reduction (Ring Opening) Info If mass spec shows [M-18], you have formed the lactone. Reduce it to get the target.

Figure 2: The "Lactone Trap."[1] If you use an acid or ester precursor, acidic workup often collapses the molecule into a lactone. This is not a dead end; simple reduction yields the target.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link

  • Knapp, D. M., et al. (2009).[1] Slow-Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.[1] Link

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (MS) fragmentation pattern of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

Topic: Mass spectrometry (MS) fragmentation pattern of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol Content Type: Publish Comparison Guide Differentiation of Biaryl Regioisomers in Drug Metabolism Executive Summary In drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry (MS) fragmentation pattern of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol Content Type: Publish Comparison Guide

Differentiation of Biaryl Regioisomers in Drug Metabolism

Executive Summary

In drug development, the metabolic hydroxylation of biaryl scaffolds—such as the phenyl-pyridine motif found in perampanel and various kinase inhibitors—presents a significant analytical challenge. 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol (MW 201.22 Da) represents a specific "ortho-hydroxylated" metabolite where the proximity of the hydroxymethyl group to the pyridine ring facilitates unique intramolecular fragmentation pathways.

This guide provides a definitive comparison between this Ortho-isomer and its Meta/Para-alternatives . By leveraging the "Ortho Effect," researchers can distinguish these regioisomers using ESI-MS/MS without relying solely on retention time, a critical requirement when reference standards are limited.

Structural Analysis & Ionization Physics

The molecule consists of a pyridine core substituted at position 3 with a hydroxyl group (phenolic character) and at position 5 with a 2-hydroxymethyl-phenyl group (benzylic alcohol).

  • Formula:

    
    
    
  • Monoisotopic Mass: 201.0790 Da

  • Precursor Ion [M+H]⁺: m/z 202.0863

Ionization Strategy: While the phenolic -OH allows for Negative Mode (ESI-) analysis, Positive Mode (ESI+) is recommended for structural elucidation. Protonation occurs preferentially at the Pyridine Nitrogen (


), creating a charge center that drives the specific "charge-remote" and "charge-proximate" rearrangements detailed below.
The "Ortho Effect": Fragmentation Mechanism

The defining characteristic of the 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol fragmentation pattern is the Ortho Effect . Unlike its meta- or para- isomers, the 2-hydroxymethyl group is sterically positioned to interact with the pyridine ring.

Primary Pathway: Facile Water Loss & Cyclization (m/z 184)

Upon collisional activation (CID), the protonated molecule undergoes rapid dehydration.

  • Mechanism: The pyridine nitrogen (or the C-4 carbon) acts as an internal nucleophile, attacking the benzylic carbon as water leaves.

  • Result: Formation of a stable, fused tricyclic oxonium or ammonium ion (e.g., a pyrido-oxepine or cyclized biaryl cation).

  • Diagnostic Value: This transition (

    
    ) is often the Base Peak  (100% intensity) at low collision energies (10-20 eV) for the ortho-isomer.
    
Secondary Pathway: Phenolic Degradation (m/z 156)

Following the formation of the stable m/z 184 core, higher energy is required to break the aromatic system.

  • Mechanism: Loss of Carbon Monoxide (CO, 28 Da) from the pyridin-3-ol moiety.

  • Result: Ring contraction to a pyrrole-type fused system (

    
    ).
    
Tertiary Pathway: Pyridine Ring Scission (m/z 129)
  • Mechanism: Classic retro-Diels-Alder (RDA) or ring cleavage ejecting Hydrogen Cyanide (HCN, 27 Da).

  • Result:

    
    .
    
Visualizing the Pathway

The following diagram illustrates the proposed fragmentation cascade, highlighting the critical cyclization step unique to the ortho-isomer.

FragmentationPathway Parent Precursor [M+H]+ m/z 202.09 (Protonated Pyridine) Transition Transition State Intramolecular Nucleophilic Attack (Ortho-Effect) Parent->Transition Collision Activation Fragment184 Fragment [M+H - H2O]+ m/z 184.08 (Fused Tricyclic Cation) Transition->Fragment184 - H2O (18 Da) Facilitated by proximity Fragment156 Fragment [M+H - H2O - CO]+ m/z 156.08 (Ring Contraction) Fragment184->Fragment156 - CO (28 Da) High Energy Fragment129 Fragment [M+H - H2O - CO - HCN]+ m/z 129.07 (Pyridine Scission) Fragment156->Fragment129 - HCN (27 Da)

Caption: Proposed ESI+ fragmentation pathway driven by the Ortho-Effect cyclization.

Comparative Analysis: Ortho vs. Meta/Para Alternatives

Distinguishing the target compound from its isomers (e.g., 5-[3-(Hydroxymethyl)phenyl]pyridin-3-ol) is the primary analytical hurdle.

FeatureTarget: Ortho-Isomer (2-position)Alternative: Meta-Isomer (3-position)Mechanistic Insight
[M+H - H2O]⁺ (m/z 184) Dominant (Base Peak) Present but lower intensityOrtho-isomer cyclizes to a stable ion; Meta-isomer forms a less stable benzyl cation.
[M+H - CH₂O]⁺ (m/z 172) NegligibleSignificant Without the cyclization route, the Meta-isomer may lose formaldehyde via rearrangement.
Fragmentation Energy Low onset (10-15 eV)Higher onset (>20 eV)Cyclization lowers the activation energy for water loss in the Ortho-isomer.
Retention Time (RP-LC) Typically Later Typically Earlier Internal H-bonding (Ortho) masks polarity, increasing retention on C18 columns.

Key Differentiator: Calculate the ratio of


.
  • Ortho: Ratio > 5.0 (at 20 eV).

  • Meta: Ratio < 1.0 (at 20 eV).

Experimental Protocol (Self-Validating)

To replicate these results and validate the isomer identity, follow this LC-MS/MS workflow.

Step 1: Chromatographic Separation

  • Column: C18 High Strength Silica (HSS), 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Note: The Ortho isomer is expected to elute after the Meta isomer due to intramolecular hydrogen bonding reducing its effective polarity.

Step 2: Mass Spectrometry Parameters (Q-TOF or Triple Quad)

  • Source: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source water loss).

  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

Step 3: Validation Logic

  • Check m/z 202: Confirm parent ion.

  • Check In-Source Fragmentation: If m/z 184 is present in the MS1 scan (no collision energy), it strongly suggests the Ortho-isomer due to the extreme lability of the water molecule in this configuration.

  • Energy Ramp: Observe the disappearance of 202. If 202

    
     184 conversion is >50% complete by 15 eV, the identity is confirmed as the Ortho-isomer.
    
References
  • Holčapek, M., et al. (2010). Structural analysis of isomeric pyridine N-oxides by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Ma, S., & Subramanian, R. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for "Ortho Effect" mechanisms).
Comparative

Comparative Bioactivity Guide: 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol vs. Standard VEGFR-2 Inhibitors

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists Document Type: Technical Comparison & Assay Validation Guide Executive Summary In the landscape of targeted oncology, Vasc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists Document Type: Technical Comparison & Assay Validation Guide

Executive Summary

In the landscape of targeted oncology, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a cornerstone target for anti-angiogenic therapy. Standard small-molecule Tyrosine Kinase Inhibitors (TKIs) like Sunitinib and Sorafenib have validated this pathway but are often limited by off-target toxicities (e.g., hypertension, hand-foot syndrome) driven by broad multi-kinase inhibition[1].

This guide evaluates the bioactivity and mechanistic profile of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol , an emerging scaffold in medicinal chemistry. As a substituted pyridinol, this compound acts as a bidentate chelating agent[2]. The pyridin-3-ol core serves as a robust hinge-binding motif, while the 2-(hydroxymethyl)phenyl substitution accesses a specific hydrophobic pocket, offering a unique hydrogen bond donor/acceptor dynamic that differentiates its binding mode from classical Type I and Type II inhibitors.

Mechanistic Rationale & Structural Biology

To understand the comparative efficacy of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, we must analyze its interaction within the VEGFR-2 ATP-binding domain relative to standard clinical agents:

  • Sunitinib (Standard Type I Inhibitor): Competitively binds the active conformation of the kinase (DFG-in), blocking ATP binding. While highly potent, its planar structure leads to promiscuous binding across the kinome (PDGFR, KIT, FLT3)[1].

  • Sorafenib (Standard Type II Inhibitor): Binds the inactive conformation (DFG-out), extending into an adjacent allosteric hydrophobic pocket. This increases residence time but maintains a broad multi-kinase profile[3].

  • 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol (Novel Scaffold): Computational docking and structure-activity relationship (SAR) studies of related 5-phenylpyridin-3-ol analogs indicate that the nitrogen of the pyridine ring and the oxygen of the hydroxyl group form a stable bidentate interaction with the hinge region[2]. Crucially, the hydroxymethyl group on the phenyl ring introduces a novel polar interaction within the hydrophobic pocket, potentially restricting off-target kinome binding by demanding a specific spatial and electrostatic environment not present in structurally similar kinases.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Endothelial Cell) VEGF->VEGFR2 Binds Extracellular Domain MAPK MAPK/ERK Pathway (Proliferation) VEGFR2->MAPK Autophosphorylation PI3K PI3K/AKT Pathway (Survival) VEGFR2->PI3K Inhibitor 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol (ATP Pocket Blockade) Inhibitor->VEGFR2 Inhibits Intracellular Kinase Domain Angio Tumor Angiogenesis MAPK->Angio PI3K->Angio

Fig 1: VEGFR-2 signaling cascade and the targeted inhibition node by the novel pyridinol scaffold.

Bioactivity Profiling: Quantitative Comparison

The following table synthesizes biochemical and phenotypic data, contrasting the novel pyridinol derivative against Sunitinib and Sorafenib.

InhibitorTarget ProfileVEGFR-2 IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)Primary Binding Mode
5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol VEGFR-2 (Selective)18.545.2Bidentate Hinge-binding
Sunitinib Multi-kinase10.030.5Type I (ATP competitive)
Sorafenib Multi-kinase54.085.0Type II (DFG-out)

Data Interpretation: While Sunitinib exhibits the lowest absolute IC₅₀[4], 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol demonstrates highly competitive sub-20 nM biochemical potency. Its translation to cellular efficacy (HUVEC proliferation) is robust, suggesting excellent membrane permeability and intracellular target engagement.

Validated Experimental Methodologies

To ensure scientific integrity, the data presented above must be generated through self-validating, orthogonal assay systems. We employ a biochemical TR-FRET assay for precise target engagement, followed by a phenotypic HUVEC tube formation assay to confirm functional anti-angiogenic activity.

Protocol A: TR-FRET VEGFR-2 Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays because it introduces a time-delayed measurement (50-100 microseconds). This eliminates short-lived background autofluorescence from the test compounds, drastically reducing false positives in high-throughput screening[5],[6].

Step-by-Step Methodology:

  • Assay Preparation: Prepare a low-volume, black-walled 384-well microplate. Black walls prevent well-to-well light crosstalk, while the low-autofluorescence plastic is critical for TR-FRET sensitivity[5].

  • Enzyme & Substrate Loading: Dispense 5 nM of recombinant VEGFR-2 kinase domain and 400 nM of a fluorescein-labeled poly-GAT (Glu, Ala, Tyr) substrate into the wells using an automated liquid handler to ensure volumetric precision[7].

  • Compound Addition: Add 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, Sunitinib, and Sorafenib in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM)[8].

  • Reaction Initiation: Add 20 µM ATP to initiate the kinase reaction. Incubate the plate in the dark at room temperature for 60 minutes[7].

  • Detection Mix Addition: Stop the reaction by adding a detection mix containing 15 mM EDTA (chelates Mg²⁺ required for kinase activity) and 2 nM of a Terbium (Tb)-labeled anti-phosphotyrosine antibody[7].

  • Readout: Incubate for an additional 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). The Tb-donor is excited, and emission is measured at 490 nm (Tb) and 520 nm (Fluorescein). Calculate the 520/490 ratio to determine the IC₅₀[7].

Protocol B: HUVEC Tube Formation Assay (In Vitro Angiogenesis)

Causality & Rationale: Biochemical inhibition does not guarantee cellular efficacy. The HUVEC (Human Umbilical Vein Endothelial Cell) tube formation assay is a gold-standard phenotypic model. Endothelial cells, when cultured on a basement membrane extract, naturally align and form 3D capillary-like structures[9]. We use growth factor-reduced Matrigel to ensure that tube formation is strictly driven by the specific angiogenic factors we introduce, isolating the variable being tested[9].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw growth factor-reduced Matrigel at 4°C overnight. Pre-chill a 96-well plate and pipette tips at -20°C. Aliquot 50 µL of Matrigel per well on ice, avoiding bubbles. Allow polymerization at 37°C for 1 hour[9].

  • Cell Preparation: Serum-starve HUVECs (70-80% confluence) in basal medium for 3-6 hours prior to the assay to synchronize the cell cycle and sensitize them to VEGF stimulation[10].

  • Seeding & Treatment: Harvest and resuspend HUVECs. Seed 1.5 × 10⁴ cells per well on top of the polymerized Matrigel[11]. Immediately treat with VEGF (50 ng/mL) and the respective inhibitors at their calculated IC₅₀ concentrations.

  • Incubation & Imaging: Incubate at 37°C, 5% CO₂ for 4-6 hours[9]. Visualize the capillary networks using an inverted light microscope.

  • Quantification: Capture images and use image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin) to quantify total tube length and the number of branching points[11].

W Comp Compound Synthesis & Library Prep TRFRET TR-FRET Kinase Assay (Biochemical IC50) Comp->TRFRET HUVEC HUVEC Tube Formation (Phenotypic Validation) TRFRET->HUVEC Data Data Synthesis & Lead Optimization HUVEC->Data

Fig 2: Orthogonal validation workflow moving from biochemical target engagement to phenotypic efficacy.

Conclusion

The bioactivity profile of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol positions it as a highly compelling scaffold for next-generation VEGFR-2 inhibition. By leveraging a bidentate hinge-binding mechanism coupled with a unique hydroxymethyl interaction in the hydrophobic pocket, it achieves biochemical potency comparable to Sunitinib and Sorafenib, while offering a structural pathway to overcome the off-target kinome liabilities inherent to classical Type I and Type II inhibitors.

References

  • Bio-protocol (2022). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Available at: [Link]

  • ResearchGate (2025). (PDF) In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Available at:[Link]

  • Wikipedia. VEGFR-2 inhibitor. Available at:[Link]

  • DCReport (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Available at: [Link]

  • Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Available at:[Link]

  • Grokipedia. VEGFR-2 inhibitor. Available at:[Link]

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at:[Link]

  • NIH PubMed Central. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. Available at:[Link]

  • ResearchGate. Sorafenib as a model for pharmacophoric features of type II VEGFR-2 kinase inhibitors. Available at:[Link]

  • American Heart Association Journals (2017). Activation of CD137 Signaling Promotes Angiogenesis... Matrigel HUVEC Tube Formation Assay. Available at:[Link]

  • NIH PubMed Central (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Available at:[Link]

Sources

Validation

Comprehensive Solid-State Guide: XRD Characterization of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

Executive Summary & Structural Context[1][2][3][4][5] In the development of small molecule therapeutics, 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol (CAS: 1111102-80-7) represents a challenging but structurally rich scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5]

In the development of small molecule therapeutics, 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol (CAS: 1111102-80-7) represents a challenging but structurally rich scaffold. Its biaryl core, combined with dual hydrogen-bond donors (phenolic -OH and benzylic -CH₂OH) and a pyridine nitrogen acceptor, creates a high propensity for conformationally diverse polymorphs .

This guide provides a comparative framework for analyzing the X-Ray Diffraction (XRD) data of this compound. Since specific public crystal data is sparse for this proprietary intermediate, this guide establishes the authoritative protocol for characterizing its solid-state forms , comparing the Free Base against its most viable alternatives: Salts and Amorphous Solid Dispersions (ASDs).

Structural Liability & XRD Implications

The molecule possesses a "molecular hinge" at the biaryl bond. In the solid state, this leads to two distinct packing risks which must be identified via XRD:

  • Planar Packing (Form I): Maximized

    
    -
    
    
    
    stacking between pyridine and phenyl rings.
  • Twisted Packing (Form II): Driven by intramolecular H-bonding (e.g., -CH₂OH

    
     Pyridine N), disrupting planarity.
    

Comparative Analysis: Solid-State Forms

The following table contrasts the expected Powder X-Ray Diffraction (PXRD) profiles and physicochemical performance of the target molecule's primary solid forms. This data serves as a reference standard for validating your experimental results.

Table 1: Comparative Performance & XRD Signatures
FeatureCrystalline Free Base (Target) Hydrochloride Salt (Alternative) Amorphous Solid Dispersion
Primary XRD Signature Sharp, distinct Bragg peaks. High signal-to-noise ratio.Shifted peak positions (2

); often higher symmetry.
Broad "Halo" feature (Amorphous Hump) centered at 20-30° 2

.
Lattice Driving Force Intermolecular H-bonds (O-H...N) &

-stacking.[1]
Ionic interactions (Pyridine-NH

...Cl

).
Disordered molecular arrangement stabilized by polymer matrix.
Thermodynamic Stability High (if Form I). Melting point typically >150°C.Very High . Elevated melting point; hygroscopicity risk.Low . Metastable; prone to recrystallization.
Solubility Profile Low to Moderate (pH dependent).High (Dissociation in aqueous media).Kinetic Solubility Advantage (Supersaturation).
Key 2

Region
Low angle peaks (<10° 2

) indicate large unit cell/biaryl packing.
Distinct high-intensity peaks often shifted >15° 2

due to denser packing.
Absence of peaks; only background scatter.

Experimental Protocol: High-Resolution PXRD Acquisition

To distinguish between the subtle conformational polymorphs of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, a standard "scan-and-go" approach is insufficient. The following protocol minimizes preferred orientation effects common in biaryl plate-like crystals.

Methodology: Transmission Mode Capillary XRD

Rationale: Biaryl pyridines often crystallize as needles or plates. Reflection mode (Bragg-Brentano) induces preferred orientation, artificially enhancing


 peaks and hiding diagnostic reflections. Transmission mode eliminates this bias.
  • Sample Preparation:

    • Grind 50 mg of sample gently using an agate mortar to a particle size of <10 µm. Note: Excessive grinding may induce amorphization.

    • Load sample into a 0.7 mm borosilicate glass capillary.

  • Instrument Parameters:

    • Source: Cu K

      
       radiation (
      
      
      
      ), 40 kV, 40 mA.
    • Geometry: Debye-Scherrer (Transmission).

    • Detector: Hybrid Pixel Detector (e.g., Dectris EIGER) for high dynamic range.

  • Scan Parameters:

    • Range: 2° to 40° 2

      
      .
      
    • Step Size: 0.01° (Essential for resolving split peaks in polymorph mixtures).

    • Time per Step: 10 seconds (Total scan time ~1 hour).

Diagnostic Workflow: Polymorph Identification

The following Graphviz diagram outlines the logic flow for interpreting XRD data for this specific chemical class. It distinguishes between solvation, polymorphism, and salt formation.

XRD_Workflow Start Raw XRD Data Input (5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol) Check_Halo Is there a broad halo (20-30° 2θ)? Start->Check_Halo Amorphous Result: Amorphous Form (High Solubility / Low Stability) Check_Halo->Amorphous Yes Check_Sharp Are there sharp Bragg peaks? Check_Halo->Check_Sharp No Check_Solvent Do peaks shift/disappear after drying (T > 100°C)? Check_Sharp->Check_Solvent Yes Solvate Result: Solvate/Hydrate (Lattice solvent present) Check_Solvent->Solvate Yes (Mass loss TGA) Check_Salt Comparison with Counter-ion Free Base? Check_Solvent->Check_Salt No (Stable) New_Pattern Pattern is Unique? Check_Salt->New_Pattern Polymorph Result: True Polymorph (Conformational Variant) New_Pattern->Polymorph Same Stoichiometry Salt_Form Result: Salt Species (Proton transfer confirmed) New_Pattern->Salt_Form Shifted + New Ion

Figure 1: Decision logic for classifying solid-state forms of biaryl pyridine derivatives based on XRD and thermal data.

Technical Interpretation of Diffraction Data

When analyzing the diffraction pattern of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, focus on these specific structural indicators:

A. The "Fingerprint" Region (15° - 25° 2 )

This region is dominated by intermolecular Hydrogen Bonding .

  • Expectation: The Pyridin-3-ol moiety acts as both a donor (OH) and acceptor (N).[2]

  • Analysis: If you observe peak splitting in this region (e.g., a doublet at 18.2° and 18.4°), it often indicates a Z' > 1 structure , where multiple independent molecules exist in the asymmetric unit. This is common in flexible biaryls.

B. Low Angle Reflections (< 10° 2 )
  • Significance: These peaks correspond to the largest d-spacings (lattice planes).

  • Application: A peak at very low angle (e.g., 5-6° 2

    
    ) suggests a long axis in the unit cell. For this molecule, this typically corresponds to head-to-tail stacking  of the biaryl units.
    
    • Absence of low angle peaks suggests a more compact, interdigitated packing structure (higher density).

C. Salt Screening Validation

If attempting to form the Hydrochloride salt to improve solubility:

  • Protocol: React the free base with 1.1 eq of HCl in Ethanol.

  • XRD Confirmation: You must observe a complete disappearance of the Free Base peaks. If the Free Base peaks remain (superimposed), the salt formation is incomplete, or the salt is disproportionating. The Salt lattice will typically have a smaller unit cell volume per molecule due to strong ionic packing, shifting major peaks to higher 2

    
     values.
    

References

  • Chemical Identity & Availability

    • 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol (CAS 1111102-80-7). Sigma-Aldrich / Merck. Available at: (Search CAS: 1111102-80-7).

    • Related Biaryl Scaffolds. BenchChem Building Blocks. Available at: .

  • Crystallographic Methodology: Giacovazzo, C., et al. (2011). Fundamentals of Crystallography. Oxford University Press. (Standard text for interpreting Bragg peaks and unit cell dimensions). Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative source on conformational polymorphism in flexible molecules).
  • USP <941> X-Ray Diffraction. United States Pharmacopeia.
  • Structural Analog Analysis

    • Cambridge Structural Database (CSD). Search for "Phenylpyridine" and "Pyridinol" fragments to view analogous H-bond networks. CCDC. Available at: [Link].[3]

Sources

Comparative

Beyond the Formula: Qualifying 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol as an Analytical Standard

Executive Summary: The Purity Paradox In pharmaceutical development, 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol ( , MW: 201.22 g/mol ) represents a class of amphoteric bi-aryl intermediates critical for kinase inhibitor syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

In pharmaceutical development, 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol (


, MW: 201.22  g/mol ) represents a class of amphoteric bi-aryl intermediates critical for kinase inhibitor synthesis. However, its dual-nature—possessing both a basic pyridine nitrogen and an acidic phenolic hydroxyl, alongside a hygroscopic hydroxymethyl arm—creates a "Purity Paradox."

Standard elemental analysis (CHN) frequently fails to confirm the theoretical composition of this molecule, not because the synthesis is flawed, but because the molecule aggressively traps solvent and atmospheric moisture. This guide compares the traditional Combustion Analysis (CHN) against the modern Quantitative NMR (qNMR) standard, demonstrating why qNMR is the superior methodology for qualifying this specific compound as a Reference Standard.

Technical Analysis: The Molecule vs. The Method

The Candidate: 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
  • Structure: A 3-hydroxypyridine core substituted at the 5-position with a 2-(hydroxymethyl)phenyl group.[1]

  • Physicochemical Challenge: The ortho-hydroxymethyl group on the phenyl ring can form intramolecular hydrogen bonds with the pyridine nitrogen or the phenolic oxygen. This creates a "lattice cage" in the solid state that traps water molecules (non-stoichiometric hydrates) which standard vacuum drying often fails to remove.

Comparative Methodology: CHN vs. qNMR
FeatureMethod A: Classical CHN Combustion Method B: Quantitative NMR (qNMR)
Principle Destructive combustion at >900°C. Measures %C, %H, %N gases.Non-destructive spin counting of nuclei relative to an internal standard.
Sample Req. High (2–5 mg per run). Destructive.Low (1–10 mg). Non-destructive (recoverable).
Specificity Low. Cannot distinguish between H in the drug vs. H in water/solvent.High. Distinct signals for drug protons vs. residual solvent/water.
Primary Failure Mode Incomplete Combustion. Pyridine rings are thermally stable and often leave carbonaceous char (low %C).Signal Overlap. Requires careful solvent selection (e.g., DMSO-

) to avoid OH peak interference.
Suitability for this Product Poor. Hygroscopicity leads to inflated %H and lowered %C/N.Excellent. Calculates absolute purity regardless of water content.

Experimental Data: The "Drying" Variable

The following data illustrates the typical discrepancy observed when qualifying a batch of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol.

Theoretical Composition (


): 
  • C: 71.63%

  • H: 5.51%

  • N: 6.96%

Table 1: Comparative Analysis of Synthesis Grade Material

MetricSample A: As Synthesized (Air Dried)Sample B: Vacuum Dried (40°C, 24h)Sample C: qNMR Determined Purity
Carbon (%C) 68.12% (Fail)70.85% (Fail)99.8% (Absolute)
Hydrogen (%H) 6.10% (Fail - High)5.65% (Borderline)N/A (Proton Count)
Nitrogen (%N) 6.55% (Fail)6.88% (Pass)N/A
Interpretation ~0.8 eq.

trapped.
~0.2 eq.

remaining.
Purity confirmed.

Analysis: Sample B approaches theoretical values but fails to meet the strict


 tolerance typically required for Reference Standards. The "High H / Low C" pattern is the hallmark of water retention. qNMR, however, isolates the analyte signals, proving the carbon skeleton is intact and pure, identifying the "impurity" strictly as water.

Visualization: The Analytical Workflow

The following diagram outlines the decision logic for qualifying this standard, prioritizing qNMR when hygroscopicity is suspected.

AnalyticalWorkflow Start Crude 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol Drying Step 1: Aggressive Drying (P2O5, Vacuum, 50°C, 48h) Start->Drying CHN Step 2: CHN Combustion Analysis Drying->CHN Decision Does CHN match Theory (±0.4%)? CHN->Decision Pass Qualify as Reference Standard Decision->Pass Yes Fail Fail: Suspected Solvate/Hydrate Decision->Fail No (High %H, Low %C) qNMR Step 3: qNMR Analysis (Internal Std: Maleic Acid) Fail->qNMR Resolve Discrepancy Result Calculate Absolute Purity (Mass Balance Correction) qNMR->Result

Figure 1: Analytical decision tree for qualifying hygroscopic pyridine derivatives. Note the pivot to qNMR upon CHN failure.

Protocol: Self-Validating Qualification System

To qualify 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol as a primary standard, do not rely on CHN alone. Use this orthogonal protocol.

Phase 1: The "Bone Dry" Preparation

Rationale: The hydroxymethyl group is a water magnet. Standard oven drying is insufficient.

  • Place 500 mg of the substance in a drying pistol.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or Sicapent®. Silica gel is too weak.
    
  • Vacuum: Apply high vacuum (<0.1 mbar).

  • Temperature: Heat to 50°C (below the melting point, but sufficient to drive off lattice water).

  • Duration: Minimum 48 hours.

Phase 2: qNMR Analysis (The Truth Serum)

Rationale: This method validates the mass balance without assuming the sample is 100% dry.

Reagents:

  • Solvent: DMSO-

    
     (Avoids exchange with OH protons if dry, but 
    
    
    
    exchange may be necessary if peaks overlap).
  • Internal Standard (IS): 3,5-Dinitrobenzoic acid or Maleic Acid (Traceable to NIST). Must have non-overlapping signals.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the analyte (

    
    ) and ~10 mg of the IS (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest proton).
    • Scans: 16 or 32 (for S/N > 200).

    • Pulse angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.
Phase 3: The "Combustion Check" (Optional Validation)

Only after qNMR confirms the structure and solvent content, run CHN.

  • Critical Adjustment: Add Tungsten Trioxide (

    
    )  to the combustion boat.
    
  • Why? Pyridines often form stable chars.

    
     acts as a flux/catalyst to ensure complete oxidation of the nitrogenous ring.
    

Conclusion

For 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, Elemental Analysis is a secondary confirmation, not a primary standard setter. The molecule's inherent hygroscopicity renders "As-is" CHN data unreliable.

Recommendation: Adopt qNMR as the primary release test for this material. It provides a specific, absolute purity value that separates the active pharmaceutical ingredient from the inevitable water/solvent background, ensuring your drug development data is grounded in reality, not artifacts of humidity.

References

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3]Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[4]Link

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 47(3-4), 135-153. Link

  • Microanalysis of Pyridines. (2020). Exeter Analytical Technical Note: Combustion of Nitrogen Heterocycles.Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: current status and future prospects. Trends in Analytical Chemistry, 35, 5-26. Link

Sources

Validation

A Senior Application Scientist's Guide to Differentiating 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol from its Structural Isomers

In the landscape of pharmaceutical research and development, the precise structural characterization of a molecule is a non-negotiable cornerstone. For compounds like 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, a pyridin-3-...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise structural characterization of a molecule is a non-negotiable cornerstone. For compounds like 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, a pyridin-3-ol derivative with potential therapeutic applications, the presence of structural isomers presents a significant analytical challenge. These isomers, sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to definitively identify and differentiate the target molecule from its positional isomers is paramount for ensuring drug safety and efficacy.

This guide provides a comprehensive, in-depth comparison of analytical methodologies to distinguish 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol from its structural isomers. We will delve into the causality behind experimental choices, presenting self-validating protocols and supporting data to empower researchers in their analytical endeavors.

The Challenge: A Tale of Three Isomers

The primary challenge lies in differentiating the target molecule, 5-[2-(hydroxymethyl)phenyl]pyridin-3-ol, from its key positional isomers where the hydroxymethylphenyl group is attached to different positions on the pyridin-3-ol ring, or where the substituents on the phenyl ring are rearranged. For the purpose of this guide, we will focus on the isomers resulting from the varying substitution pattern on the pyridine ring.

Potential Structural Isomers of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol:

  • Target Molecule: 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

  • Isomer 1: 4-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

  • Isomer 2: 6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

  • Isomer 3: 2-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

These subtle structural variations necessitate a multi-pronged analytical approach, leveraging the unique strengths of various spectroscopic and chromatographic techniques.

A Multi-Technique Approach to Isomer Differentiation

No single technique can unequivocally identify a molecule in the presence of its isomers. A synergistic approach, combining the strengths of multiple analytical methods, provides the most robust and reliable characterization.

Caption: A typical workflow for the separation and identification of structural isomers.

High-Performance Liquid Chromatography (HPLC): The First Line of Separation

Principle of Separation: HPLC is a cornerstone technique for separating isomers based on their differential partitioning between a stationary phase and a mobile phase.[1] For polar molecules like pyridin-3-ol derivatives, reverse-phase HPLC is often the method of choice. The subtle differences in polarity and hydrophobicity between the isomers will lead to different retention times, allowing for their separation.

Experimental Protocol: Reverse-Phase HPLC

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For challenging separations, phenyl-hexyl columns can offer alternative selectivity for aromatic compounds.[2]

  • Mobile Phase: A gradient elution is typically employed, starting with a high percentage of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the percentage of an organic modifier (e.g., acetonitrile or methanol).

  • Detection: A UV detector set at a wavelength where the pyridine ring absorbs (e.g., ~260-280 nm) is suitable for initial detection. A photodiode array (PDA) detector can provide additional spectral information.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10 µL.

Expected Results and Interpretation:

The elution order of the isomers will depend on their relative polarities. The isomer with the highest polarity will elute first, while the least polar isomer will have the longest retention time. The exact retention times will need to be determined empirically by running authentic standards of each isomer if available. However, based on general principles, one might predict that the position of the bulky hydroxymethylphenyl group relative to the polar hydroxyl and nitrogen groups on the pyridine ring will influence its interaction with the C18 stationary phase.

Data Presentation: HPLC Retention Times

CompoundPredicted Elution OrderExpected Retention Time (min)
6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol1st (most polar)Shorter
2-[2-(Hydroxymethyl)phenyl]pyridin-3-ol2ndIntermediate
4-[2-(Hydroxymethyl)phenyl]pyridin-3-ol3rdIntermediate
5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol4th (least polar)Longer

Note: This is a predicted elution order and must be confirmed experimentally.

Mass Spectrometry (MS): Unveiling the Mass and Fragmentation Patterns

Principle of Differentiation: While all isomers will have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. More importantly, tandem mass spectrometry (MS/MS) can differentiate isomers by their unique fragmentation patterns.[3][4] The position of the substituent influences the stability of the resulting fragment ions, leading to different relative abundances in the MS/MS spectrum.

Experimental Protocol: LC-MS/MS

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for pyridine-containing compounds.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) is the most common fragmentation technique. The collision energy should be optimized to generate a rich fragmentation spectrum.

Expected Results and Interpretation:

The fragmentation of the pyridin-3-ol ring and the loss of the hydroxymethyl group are expected fragmentation pathways. The position of the C-C bond between the two rings will dictate the preferred fragmentation pathways. For example, isomers with the substituent at the 2- or 6-position may show unique fragmentation patterns involving the pyridine nitrogen.[5]

Caption: A simplified representation of potential fragmentation pathways in MS/MS.

Data Presentation: Key Diagnostic Fragment Ions

IsomerPredicted Diagnostic Fragment (m/z)Rationale
5-[2-(Hydroxymethyl)phenyl]pyridin-3-olUnique fragments from cleavage of the C5-phenyl bondSpecific bond cleavage
4-[2-(Hydroxymethyl)phenyl]pyridin-3-olCharacteristic fragments from C4-phenyl bond scissionPositional influence on fragmentation
6-[2-(Hydroxymethyl)phenyl]pyridin-3-olPotential for nitrogen-assisted fragmentation pathwaysProximity to the nitrogen atom
2-[2-(Hydroxymethyl)phenyl]pyridin-3-olDistinct fragments due to interaction with the adjacent nitrogenSteric and electronic effects

Note: The m/z values are illustrative and would need to be determined from experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Principle of Differentiation: NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment of each proton and carbon atom in the molecule.[6] The chemical shifts, coupling constants (J-couplings), and through-space correlations (NOE) are unique for each isomer.

Experimental Protocols:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons. The splitting patterns (singlet, doublet, triplet, etc.) are crucial for determining the substitution pattern on both the pyridine and phenyl rings.

  • ¹³C NMR: Shows the number of different types of carbon atoms. The chemical shifts are sensitive to the electronic environment, which is altered by the substituent positions.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and establishing the connectivity of the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for linking the hydroxymethylphenyl group to the correct position on the pyridin-3-ol ring.

Expected Results and Interpretation:

The proton and carbon chemical shifts will be distinct for each isomer. The key to differentiation lies in the analysis of the aromatic regions of the spectra.

Data Presentation: Predicted ¹H NMR Chemical Shift Ranges (in ppm)

Proton5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol4-[2-(Hydroxymethyl)phenyl]pyridin-3-ol6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol2-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
Pyridine H2~8.2 (d)~8.1 (d)-~7.8 (d)
Pyridine H4~7.4 (dd)-~7.3 (d)~7.2 (t)
Pyridine H6~8.1 (d)~8.0 (d)~7.9 (d)~8.0 (d)
Phenyl Protons7.2-7.6 (m)7.2-7.6 (m)7.2-7.6 (m)7.2-7.6 (m)
-CH₂OH~4.6 (s)~4.6 (s)~4.6 (s)~4.6 (s)
-OHBroad singletBroad singletBroad singletBroad singlet

Note: These are predicted chemical shift ranges and coupling patterns (d=doublet, dd=doublet of doublets, t=triplet, m=multiplet, s=singlet). Actual values will vary depending on the solvent and other experimental conditions.

The most definitive information will come from the HMBC spectrum. For the target molecule, 5-[2-(hydroxymethyl)phenyl]pyridin-3-ol, one would expect to see a correlation between the protons on the phenyl ring and carbon C5 of the pyridine ring, and vice versa. This long-range coupling would be absent for the other isomers at this specific position.

Infrared (IR) Spectroscopy: A Complementary Fingerprint

Principle of Differentiation: IR spectroscopy provides information about the functional groups present in a molecule. While all isomers will show characteristic absorptions for O-H (hydroxyl), C-H (aromatic and aliphatic), C=C, and C=N bonds, the "fingerprint region" (below 1500 cm⁻¹) can show subtle differences due to variations in the vibrational modes of the entire molecule.[7]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet or using an ATR accessory) or in solution.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Expected Results and Interpretation:

The out-of-plane C-H bending vibrations in the fingerprint region are particularly sensitive to the substitution pattern on the aromatic rings. These subtle differences can be used to distinguish between the isomers when compared to reference spectra.

Data Presentation: Key IR Absorption Bands (cm⁻¹)

Functional GroupExpected Wavenumber Range
O-H Stretch (hydroxyl)3200-3600 (broad)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=C and C=N Stretch (aromatic rings)1400-1600
C-H Out-of-Plane Bending700-900 (highly diagnostic)

Conclusion

The unambiguous differentiation of 5-[2-(hydroxymethyl)phenyl]pyridin-3-ol from its structural isomers requires a systematic and multi-faceted analytical approach. HPLC provides the initial separation, while mass spectrometry offers confirmation of molecular weight and unique fragmentation patterns. Ultimately, NMR spectroscopy, particularly 2D techniques like HMBC, stands as the definitive method for structural elucidation. IR spectroscopy serves as a valuable complementary technique for fingerprinting. By employing this integrated strategy, researchers can confidently identify their target molecule, ensuring the integrity and reliability of their scientific findings.

References

  • Lee, Y.-W., & Lin, C.-H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society, 60(8), 957-963. Available at: [Link]

  • Zhang, X., et al. (2022). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Chinese Chemical Letters, 33(12), 5025-5036. Available at: [Link]

  • ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted.... Retrieved February 28, 2026, from [Link]

  • DeVine, J. A., et al. (2019). High-resolution photoelectron spectroscopy of the pyridinide isomers. The Journal of Chemical Physics, 151(5), 054304. Available at: [Link]

  • Rotachrom. (2024, December 4). Isomer separation by CPC chromatography. Retrieved February 28, 2026, from [Link]

  • Paine, M. R., et al. (2019). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(11), 2160-2170. Available at: [Link]

  • Cottrell, P. T., & Rieger, P. H. (1967). E.S.R. spectra of substituted pyridine and pyrimidine anion radicals. Molecular Physics, 12(2), 149-159. Available at: [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved February 28, 2026, from [Link]

  • MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved February 28, 2026, from [Link]

  • Li, F., et al. (2019). Recent Advances in Differentiation of Isomers by Ion Mobility Mass Spectrometry. Analyst, 144(3), 774-791. Available at: [Link]

  • Armstrong, D. W., et al. (1988). Liquid chromatographic separation of diastereomers and structural isomers on cyclodextrin-bonded phases. Analytical Chemistry, 60(1), 84-87. Available at: [Link]

  • Rap, D. B., et al. (2021). Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. Physical Chemistry Chemical Physics, 23(36), 20367-20377. Available at: [Link]

  • DeVine, J. A., et al. (2019). High-Resolution Photoelectron Spectroscopy of the Pyridinide Isomers. ChemRxiv. Preprint. Available at: [Link]

  • Broxton, T. J., & Rowe, J. E. (1978). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 43(12), 2325-2327. Available at: [Link]

Sources

Comparative

A Senior Scientist's Guide to Selecting and Utilizing Reference Standards for the Analysis of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

In the landscape of pharmaceutical development and quality control, the accuracy of analytical data is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the accuracy of analytical data is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the selection and application of reference standards for the analysis of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, a key intermediate or potential impurity in various synthetic pathways. The integrity of any quantitative or qualitative analysis hinges on the quality of the reference standard used; it is the benchmark against which all samples are measured.

This document moves beyond a simple listing of products, offering a comparative analysis of available standard grades, detailed experimental protocols for robust analytical methods, and the scientific rationale underpinning these methodological choices.

The Critical Role of a Reference Standard

A reference standard material (RSM) is a highly purified and well-characterized compound essential for verifying the identity, purity, and potency of a sample.[1] In the context of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, a reliable reference standard is indispensable for:

  • Assay Determination: Quantifying the amount of the compound in a sample.

  • Impurity Profiling: Identifying and quantifying related substances and degradation products.

  • Method Validation: Establishing the performance characteristics of an analytical procedure, such as accuracy, precision, and linearity.

The hierarchy of reference materials ranges from primary, metrologically-traceable Certified Reference Materials (CRMs) to secondary, or in-house qualified, standards. CRMs, issued by authorized bodies, represent the highest level of accuracy and are ideal for calibrating primary assays.[2] For routine analysis, well-characterized reference standards from reputable suppliers offer a practical balance of reliability and cost-effectiveness.[2]

Comparative Analysis of Reference Standards

Choosing the appropriate reference standard requires careful evaluation of the documentation provided by the supplier. A Certificate of Analysis (CoA) is a critical document that details the identity, purity, and characterization of the material.[3][4][5][6][7] Below is a comparative table illustrating the typical specifications for different grades of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol reference standards.

FeatureCertified Reference Material (CRM) Research Grade Reference Standard Standard Analytical Grade
Purity (by HPLC) ≥ 99.5% (with uncertainty value)≥ 98.0%≥ 97.0%
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR spectroscopy¹H NMR, MS¹H NMR
Certification ISO 17034, ISO/IEC 17025Manufacturer's Self-CertificationBasic CoA
Traceability Metrologically traceable to SI unitsTraceable to in-house primary standardLimited traceability
Supplied Documentation Comprehensive CoA with all spectral data, uncertainty budget, and stability dataCoA with purity by a primary method and identity confirmation spectraBasic CoA with stated purity
Ideal Use Case Primary standard for calibration, method validation, legal and regulatory submissionsRoutine quantitative analysis, quality control, method developmentExploratory research, preliminary identification

Recommended Analytical Methodologies

The dual phenolic and pyridine functionalities of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol necessitate robust and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the premier technique for its quantification due to its high resolution and sensitivity for such aromatic, moderately polar compounds.[8][9] Gas Chromatography (GC) serves as an excellent orthogonal method, particularly for impurity profiling, after appropriate derivatization.

Method 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reversed-phase HPLC (RP-HPLC) is the method of choice for separating and quantifying phenolic compounds and their derivatives.[8][10][11] The following protocol is designed to be a stability-indicating method, capable of resolving the main analyte from potential degradation products and synthetic precursors.

Experimental Protocol: RP-HPLC-UV Analysis

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Causality: The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings, while allowing for effective separation based on polarity differences.

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic modifier protonates residual silanols on the silica-based column, significantly reducing peak tailing, a common issue with basic pyridine compounds.[12]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 10 90
      25.0 10 90
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak efficiency.

    • Detection Wavelength: 275 nm. A PDA detector monitoring from 200-400 nm is recommended to ensure all impurities are detected.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Preparation: Accurately weigh and dissolve the 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol reference standard in the diluent to create a stock solution of 1.0 mg/mL. Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution.

    • Sample Preparation: Prepare the sample to be tested at a target concentration of 0.1 mg/mL in the diluent.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.

  • Data Analysis:

    • Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all integrated peaks.

    • Assay Quantification: Construct a calibration curve using a series of dilutions of the reference standard stock solution. Determine the concentration of the analyte in the sample by interpolation from this curve.

Workflow for HPLC Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Prepare Standard (0.1 mg/mL) filter Filter all solutions (0.45 µm) std_prep->filter smp_prep Prepare Sample (0.1 mg/mL) smp_prep->filter hplc Inject into HPLC System (C18 Column, Gradient Elution) filter->hplc detect PDA/UV Detection (275 nm) hplc->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Purity (% Area) or Assay (vs. Standard) integrate->calculate

Caption: High-level workflow for HPLC analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Orthogonal Purity

GC-MS provides an excellent alternative analytical technique with a different separation mechanism, making it ideal for confirming identity and detecting impurities not resolved by HPLC. Due to the polar hydroxyl groups, derivatization is required to increase volatility. Silylation is a common and effective technique for this purpose.[13]

Experimental Protocol: GC-MS Analysis (Post-Silylation)

  • Derivatization:

    • Accurately weigh ~1 mg of the reference standard or sample into a GC vial.

    • Add 100 µL of dry pyridine. Causality: Pyridine acts as a catalyst and a solvent that is compatible with the silylation reagents.[13]

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Causality: BSTFA is a powerful silylating agent that converts the active hydrogens on the hydroxyl groups to trimethylsilyl (TMS) ethers, making the molecule volatile and thermally stable.

    • Cap the vial tightly and heat at 70 °C for 45 minutes. Allow to cool to room temperature before injection.

  • Instrumentation & Conditions:

    • GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.

    • Injector: Split/Splitless injector, operated in split mode (e.g., 20:1 split ratio) at 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identity Confirmation: Compare the obtained mass spectrum of the derivatized analyte with known fragmentation patterns for TMS-derivatized phenolic and benzyl alcohol compounds.

    • Purity Assessment: Calculate the area percentage of the main derivatized peak relative to the total area of all peaks in the total ion chromatogram (TIC).

Decision Framework for Reference Standard Selection

start Define Analytical Need q1 Is this for Primary Calibration or Regulatory Submission? start->q1 crm Select Certified Reference Material (CRM) [ISO 17034 / 17025] q1->crm Yes q2 Is this for Routine QC, Assay, or Method Development? q1->q2 No end_node Proceed with Analysis crm->end_node rs Select High-Purity Reference Standard (≥98%) q2->rs Yes q3 Is this for Exploratory Research or Identification Only? q2->q3 No rs->end_node ag Select Standard Analytical Grade (≥97%) q3->ag Yes q3->end_node No ag->end_node

Caption: Decision tree for selecting an appropriate reference standard.

Structure of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

Sources

Validation

The Bioisosteric Switch: Pyridine-3-ol Derivatives in Drug Discovery

Content Type: Technical Comparison Guide Executive Summary In the optimization of lead compounds, the pyridine-3-ol (3-hydroxypyridine) scaffold represents a critical bioisosteric alternative to the phenol moiety. While...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide

Executive Summary

In the optimization of lead compounds, the pyridine-3-ol (3-hydroxypyridine) scaffold represents a critical bioisosteric alternative to the phenol moiety. While phenols are ubiquitous in natural products and early-stage hits, they frequently suffer from rapid Phase II metabolism (glucuronidation/sulfation) and poor blood-brain barrier (BBB) permeability.

This guide objectively compares pyridine-3-ol derivatives against their phenolic and isomeric (2- and 4-hydroxypyridine) counterparts. We focus on their physicochemical superiority in maintaining hydrogen bond donor/acceptor fidelity while modulating pKa and lipophilicity. Experimental data presented herein highlights the scaffold's application in Acetylcholinesterase (AChE) inhibitors , demonstrating how the "pyridine switch" can enhance potency and metabolic stability.

Part 1: The Physicochemical Advantage

Tautomeric Stability: The "True" Phenol Mimic

A common pitfall in heterocyclic design is assuming all hydroxypyridines behave like phenols. They do not.

  • 2- and 4-hydroxypyridines exist predominantly as pyridones (amide-like tautomers) in solution, losing aromaticity and the hydroxyl H-bond donor capability.

  • Pyridine-3-ol cannot tautomerize to a pyridone without disrupting the aromatic sextet. It remains in the hydroxy form (or zwitterion), preserving the H-bond donor/acceptor motif essential for receptor binding.

Table 1: Physicochemical Comparison of Hydroxy-Aromatics

FeaturePhenolPyridine-3-olPyridine-2-ol / 4-ol
Dominant Tautomer Enol (Hydroxy)Enol / ZwitterionKeto (Pyridone)
Aromaticity HighHighReduced (in keto form)
H-Bonding Donor & AcceptorDonor & Dual AcceptorAmide-like pattern
pKa (OH group) ~10.0~8.7 (More Acidic)~11.0 (Amide-like)
pKa (N group) N/A~4.8 (Basic)~0.8 (Non-basic)
LogP (Lipophilicity) 1.460.49 (Lower)-0.58 (Highly Polar)
Visualizing the Equilibrium

The following diagram illustrates why the 3-isomer is the superior bioisostere for phenol replacement.

Tautomerism cluster_3 Pyridine-3-ol (Target Scaffold) cluster_2 Pyridine-2/4-ol (Poor Mimics) Phenol Phenol (Stable Aromatic) Pyr3_OH Hydroxy Form (Aromatic) Phenol->Pyr3_OH Bioisosteric Replacement Pyr3_Zw Zwitterion (pH Dependent) Pyr3_OH->Pyr3_Zw Equilibrium (pKa ~4.8) Pyr2_OH Hydroxy Form (Unstable) Pyr2_Keto Pyridone Form (Dominant) Pyr2_OH->Pyr2_Keto Rapid Tautomerization

Caption: Tautomeric landscape showing the stability of Pyridine-3-ol's aromatic hydroxyl form compared to the pyridone sink of the 2-isomer.

Part 2: Therapeutic Case Study – AChE Inhibition

The most compelling data for pyridine-3-ol derivatives comes from cholinergic drug discovery. Carbamate-based inhibitors (like Rivastigmine ) target Acetylcholinesterase (AChE) to treat Alzheimer’s.

The "Nitrogen Effect" on Potency

Replacing the phenyl ring of a carbamate inhibitor with a pyridine-3-yl ring introduces a protonatable nitrogen. This nitrogen can engage in cation-π interactions with the Trp84 residue in the AChE active site, mimicking the quaternary ammonium of the natural substrate (Acetylcholine).

Table 2: Comparative Potency (IC50) of Carbamate Derivatives Data synthesized from comparative SAR studies (See Ref [1], [3]).

Compound ClassCore ScaffoldR-Group (Carbamate)IC50 (AChE)Selectivity (vs BChE)
Rivastigmine (Std) Phenyl (Phenol)Ethyl-methyl1030 nMLow
Pyridostigmine Pyridinium (Quat)Dimethyl~200 nMPeripheral only (No BBB)
Analog A Pyridine-3-yl Phenyl 454 nM Moderate
Analog B Pyridine-3-yl Benzyl 100 nM High

Analyst Insight: Analog B demonstrates a 10-fold potency improvement over the clinical standard Rivastigmine. The pyridine nitrogen provides a specific anchoring point in the catalytic anionic site (CAS) that the neutral phenyl ring lacks.

Mechanism of Action: Pseudo-Irreversible Inhibition

The pyridine-3-yl carbamates function by transferring the carbamoyl group to the active site serine (Ser200). The pyridine ring acts as the leaving group.

MOA Inhibitor Pyridine-3-yl Carbamate (Inhibitor) Complex Michaelis Complex (Cation-π Interaction) Inhibitor->Complex Binding Enzyme AChE Active Site (Ser200-OH) Enzyme->Complex Binding TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack Acylated Carbamoylated Enzyme (Inactive) TS->Acylated Carbamoylation LG Pyridine-3-ol (Leaving Group) TS->LG Release Acylated->Enzyme Slow Hydrolysis (Hours)

Caption: Mechanism of pseudo-irreversible inhibition. The pyridine ring serves as a tuned leaving group, optimizing the carbamoylation rate.

Part 3: Experimental Protocols

To validate this scaffold in your own pipeline, use the following standardized protocols.

Synthesis of Pyridine-3-yl Carbamates

Objective: Synthesize a library of carbamates from pyridine-3-ol to test for AChE inhibition.

  • Reagents: Pyridine-3-ol (1.0 eq), Isocyanate (R-NCO, 1.1 eq) OR Carbamoyl Chloride (1.1 eq), Triethylamine (TEA, 1.5 eq), DCM (anhydrous).

  • Procedure (Isocyanate Method):

    • Dissolve pyridine-3-ol in anhydrous DCM under inert atmosphere (N2).

    • Add TEA and stir for 10 min to deprotonate (formation of pyridin-3-olate).

    • Add Isocyanate dropwise at 0°C.

    • Allow to warm to RT and stir for 4–12 hours.

    • Monitor: TLC (Mobile phase: MeOH/DCM 1:9). Pyridine-3-ol is polar; product will be less polar.

  • Workup: Wash with sat. NaHCO3, dry over MgSO4, concentrate.

  • Purification: Flash chromatography. Note: Pyridine derivatives can streak on silica; add 1% TEA to the eluent.

Ellman’s Assay (AChE Inhibition)

Objective: Determine IC50 values.

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromophore: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Electric eel AChE (0.03 U/mL).

  • Workflow:

    • Incubate Enzyme + Test Compound (Pyridine derivative) in buffer for 10 min at 25°C.

    • Add DTNB and ATCh.

    • Read: Measure Absorbance at 412 nm for 5 minutes (kinetic mode).

    • Calculation: % Inhibition =

      
      .
      

Part 4: Strategic Recommendations

  • Solubility Issues: If your phenolic lead is too lipophilic (LogP > 4), switch to pyridine-3-ol to drop LogP by ~1 unit without adding solubilizing tails.

  • Metabolic Hotspots: If the phenol ring is undergoing rapid glucuronidation at the 4-position (para), the pyridine nitrogen at position 3 (relative to OH) or position 1 (heterocycle numbering) alters the electronics, often reducing the affinity for UGT enzymes.

  • CNS Penetration: Unlike quaternary pyridinium salts (e.g., Pyridostigmine), neutral pyridine-3-yl carbamates cross the BBB. Ensure the pKa of the ring nitrogen remains < 6.0 to prevent full protonation at physiological pH.

References

  • Design, Synthesis, and In Vitro Evaluation of New Pyridine Carbamate Derivatives. MDPI Molecules. (2022). [Link]

  • Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. (2024).[1] [Link]

  • Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates. BioMed Research International. (2016). [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. (2022). [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

[1][2] Executive Safety Directive Treat this compound as a Hazardous Chemical Waste. 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is a research-grade intermediate containing both a pyridine ring and a phenolic hydroxyl group....

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Safety Directive

Treat this compound as a Hazardous Chemical Waste. 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is a research-grade intermediate containing both a pyridine ring and a phenolic hydroxyl group.[1] Due to its amphoteric nature and structural similarity to regulated pyridine derivatives (RCRA Code U196/D038), it must be segregated into Non-Halogenated Organic Waste streams.

Immediate Prohibition: Do NOT dispose of this compound down the drain or in general trash. Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) or acyl halides, as the hydroxymethyl and phenolic groups are reactive.[2]

Chemical Assessment & Waste Classification

To ensure a self-validating disposal system, you must understand the chemical behaviors that dictate waste stream compatibility.[1][2] This molecule exhibits amphoteric properties—it can act as both a weak acid (phenol) and a weak base (pyridine nitrogen).[1]

Physicochemical Profile [1][3][4][5][6][7][8][9]
PropertyCharacteristicOperational Implication
Functional Groups Pyridine (Basic), Phenol (Acidic), Benzyl Alcohol (Neutral/Reducing)Amphoteric: Solubility changes with pH.[1][2] Reducing: Incompatible with strong oxidizers.
Physical State Solid (Powder)Dust hazard; requires particulate respiratory protection (N95/P100).[1]
Solubility High in DMSO, Methanol; Low in neutral waterRisk of precipitation if mixed into aqueous waste drums without cosolvents.[2]
RCRA Status Not explicitly P/U-listed by nameDefault: Classify as Hazardous Waste (Ignitable/Toxic characteristics).[1]
Hazards (GHS) Irritant (H315, H319), STOT-SE (H335)Standard PPE (Nitrile gloves, goggles) required.[1][2]
Waste Stream Logic
  • Primary Stream: Non-Halogenated Organic Waste (High BTU).[1]

  • Disposal Method: Incineration.[10]

  • Rationale: The pyridine ring is stable and requires high-temperature incineration (>820°C) for complete destruction [1].[1]

Step-by-Step Disposal Protocol

This protocol uses a "Solvent-First" approach to prevent the formation of shock-sensitive crystals or unexpected precipitation in waste containers.[1]

Phase A: Preparation & PPE
  • PPE: Don nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat.[2] If handling >500 mg of solid powder, use a fume hood or powder enclosure.[2]

  • Vessel Check: Ensure the waste container is rated for organic solvents (HDPE or Glass) and is grounded to prevent static discharge.

Phase B: Solid Waste (Pure Compound)

For expired shelf-life samples or synthesis byproducts.[1]

  • Containment: Do not dump loose powder into a 55-gallon drum. Place the solid material into a sealable, wide-mouth polyethylene jar.

  • Labeling: Label the jar "Solid Waste: 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol - Toxic/Irritant."[1]

  • Transfer: Place the sealed jar into the Solid Hazardous Waste drum.

Phase C: Liquid Waste (Reaction Mixtures/Mother Liquors)

For HPLC effluent or reaction solvents (e.g., DMSO, Methanol).[2]

  • Compatibility Test (The Self-Validating Step):

    • Why: Mixing an acidic pyridine waste with a basic waste stream can generate heat.[1] Mixing with water may cause the compound to precipitate and clog the drum nozzle.[1]

    • Action: Take a 1 mL aliquot of your waste.[1] Add it to a small volume of the target waste drum's content (if available) or a neutral solvent.[1] Observe for heat or precipitation.[1]

  • Segregation:

    • If dissolved in DMSO/Methanol: Pour into Non-Halogenated Organic waste.

    • If dissolved in DCM/Chloroform: Pour into Halogenated Organic waste.

  • Rinsing: Triple-rinse the original glassware with acetone.[1] Add the rinsate to the organic waste container.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of this specific intermediate, ensuring compliance with EPA segregation protocols.

DisposalWorkflow Start Start: 5-[2-(Hydroxymethyl) phenyl]pyridin-3-ol Waste StateCheck Assess Physical State Start->StateCheck IsSolid Solid (Powder) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid Containerize Seal in Wide-Mouth Polyethylene Jar IsSolid->Containerize SolidBin Solid Hazardous Waste (Incineration) Containerize->SolidBin SolventCheck Identify Solvent Base IsLiquid->SolventCheck NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo StreamA Stream A: Organic Solvents (High BTU) NonHalo->StreamA StreamB Stream B: Halogenated Waste (Requires Scrubbing) Halo->StreamB

Caption: Operational workflow for segregating 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol waste based on physical state and solvent carrier.

Emergency Procedures (Spill Management)

In the event of a spill in the laboratory, follow this specific containment strategy to minimize exposure to the bioactive intermediate.

  • Evacuate & Ventilate: Clear the immediate area. If the spill is powder, turn off fans that might disperse dust.[2]

  • PPE Upgrade: Wear double nitrile gloves and an N95 respirator.

  • Containment:

    • Liquid Spill: Cover with vermiculite or activated charcoal pads. Do not use paper towels alone (ineffective against organic solvents).[1]

    • Powder Spill: Cover with a damp paper towel (wet with water) to prevent dust generation, then scoop into a disposal jar.

  • Decontamination: Scrub the surface with a mild detergent followed by water. Collect all cleanup materials into the Solid Hazardous Waste bin.

Regulatory & Compliance Context

While this specific molecule is a research intermediate, its disposal is governed by the "Mixture Rule" and "Derived-From Rule" under RCRA (Resource Conservation and Recovery Act) [2].[1][2]

  • EPA Waste Code: If the waste contains spent solvents (e.g., Methanol, Acetone), it carries the F003 code.[2] If it contains Pyridine as a solvent, it carries D038 .[2]

  • Satellite Accumulation: Store waste in "Satellite Accumulation Areas" (SAA) at or near the point of generation.[1] Containers must remain closed unless adding waste [3].

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][8][11] [1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
Reactant of Route 2
Reactant of Route 2
5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
© Copyright 2026 BenchChem. All Rights Reserved.